Rebaudioside O
Description
The exact mass of the compound this compound is 1436.5943441 g/mol and the complexity rating of the compound is 2710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H100O37/c1-20-12-61-10-6-28-59(3,29(61)7-11-62(20,19-61)99-57-50(97-54-44(83)40(79)34(73)25(16-66)90-54)48(36(75)27(18-68)92-57)95-53-43(82)39(78)33(72)24(15-65)89-53)8-5-9-60(28,4)58(85)98-56-49(47(35(74)26(17-67)91-56)94-52-42(81)38(77)32(71)23(14-64)88-52)96-55-45(84)46(30(69)21(2)86-55)93-51-41(80)37(76)31(70)22(13-63)87-51/h21-57,63-84H,1,5-19H2,2-4H3/t21-,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,57-,59+,60+,61+,62-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOQMKFUTRIEQB-GXSUQLSCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H100O37 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317449 | |
| Record name | Rebaudioside O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220616-48-7 | |
| Record name | Rebaudioside O | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220616-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rebaudioside O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Rebaudioside O chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside O is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. As a member of the steviol glycoside family, it is a natural, non-caloric high-intensity sweetener. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and analytical methodologies related to this compound, intended to support research, development, and application of this compound. While specific data for this compound is still emerging, this guide consolidates available information and draws comparisons with other well-characterized steviol glycosides.
Chemical Structure and Properties
This compound is a diterpene glycoside, with a central steviol aglycone core linked to seven sugar moieties. Its complex structure contributes to its characteristic taste profile and physicochemical properties.
Table 1: Chemical and Physical Properties of this compound and Related Steviol Glycosides
| Property | This compound | Rebaudioside A | Rebaudioside B | Stevioside |
| Chemical Formula | C₆₂H₁₀₀O₃₇[1][2][3] | C₄₄H₇₀O₂₃[4] | C₃₈H₆₀O₁₈[5] | C₃₈H₆₀O₁₈ |
| Molecular Weight | 1437.44 g/mol [1][3] | 967.01 g/mol [4] | 804.88 g/mol [5] | 804.88 g/mol |
| IUPAC Name | [(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylate[6] | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylate[4] | (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylic acid[5] | (4α)-13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-19-oic acid β-D-glucopyranosyl ester |
| CAS Number | 1220616-48-7[1][2] | 58543-16-1[4] | 58543-17-2[5] | 57817-89-7 |
| Appearance | White to off-white solid[1] | White to off-white crystalline powder[7] | Data not available | White to off-white powder or granular[7] |
| Melting Point | Data not available | 242-244 °C[4] | Data not available | 196-198 °C[7] |
| Specific Rotation | Data not available | [α]D²⁵ -29.4° (anhydrous) | Data not available | [α]D²⁵ -34.2° (as is) |
| Solubility | Soluble in DMSO (≥ 50 mg/mL)[1] | Poorly soluble in water and ethanol; solubility increases in water-ethanol mixtures and with temperature.[8][9] | Data not available | Poorly soluble in water; soluble in ethanol.[7][8][9] |
| Storage | -20°C, protect from light[1] | -20°C | Data not available | Room temperature |
Biological Properties and Signaling Pathways
The primary biological property of this compound is its ability to elicit a sweet taste perception. This is achieved through its interaction with the sweet taste receptors, a heterodimer of T1R2 and T1R3, which are G-protein coupled receptors located on the surface of taste cells in the oral cavity.
Beyond its role as a sweetener, other steviol glycosides have been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects. These effects are often attributed to the modulation of cellular signaling pathways such as the PI3K/Akt pathway, which is involved in glucose metabolism and cell survival. While specific studies on this compound are limited, it is plausible that it may share some of these properties with other members of its chemical class.
Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology
The ADME profile of steviol glycosides, including by extension this compound, is characterized by poor absorption in the upper gastrointestinal tract. Upon reaching the colon, they are hydrolyzed by the gut microbiota to the common aglycone, steviol. Steviol is then absorbed, metabolized in the liver (primarily through glucuronidation), and subsequently excreted.
Toxicology studies conducted on various rebaudiosides have generally indicated a lack of genotoxic, carcinogenic, or teratogenic effects. The acceptable daily intake (ADI) for steviol glycosides, expressed as steviol equivalents, has been established by regulatory bodies based on extensive safety assessments of the more abundant steviol glycosides.
Experimental Protocols
Extraction and Purification of this compound from Stevia rebaudiana
The following is a general protocol for the extraction and purification of steviol glycosides, which can be adapted for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered Stevia rebaudiana leaves are extracted with a suitable solvent, typically hot water or an alcohol-water mixture (e.g., 70% ethanol). The extraction is usually performed with agitation at an elevated temperature (e.g., 50-70°C) for a defined period (e.g., 1-2 hours).
-
Filtration and Clarification: The crude extract is filtered to remove solid plant material. The filtrate may then be clarified using techniques such as flocculation with agents like calcium hydroxide or aluminum sulfate, followed by microfiltration to remove suspended solids and high molecular weight impurities.
-
Adsorption Chromatography: The clarified extract is passed through a column packed with a macroporous adsorbent resin. The steviol glycosides are adsorbed onto the resin, while more polar impurities are washed away.
-
Elution: The adsorbed steviol glycosides are eluted from the resin using a solvent gradient, typically an increasing concentration of ethanol in water. Fractions are collected and analyzed for their glycoside composition.
-
Concentration and Crystallization: Fractions enriched in this compound are pooled and concentrated under reduced pressure. The concentrated solution is then subjected to crystallization, often by the addition of a co-solvent or by cooling, to obtain purified this compound crystals.
-
Drying: The purified crystals are dried under vacuum to remove residual solvents.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for the separation and quantification of steviol glycosides.
Typical HPLC Parameters:
-
Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) is typically employed.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is common. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be used for enhanced sensitivity and specificity.
-
Quantification: Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.
Spectroscopic Analysis
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC, is used for the identification and confirmation of this compound. Fragmentation patterns in tandem MS (MS/MS) experiments provide structural information by showing the sequential loss of sugar units. For this compound ([M-H]⁻), a precursor ion at m/z 1435 would be expected, with fragment ions corresponding to the loss of its various sugar residues.
Conclusion
This compound is a complex steviol glycoside with potential as a natural, non-caloric sweetener. This guide provides a foundational understanding of its chemical and biological properties, as well as the methodologies used for its isolation and analysis. Further research is warranted to fully characterize its sensory profile, pharmacological activities, and to optimize its production and application in the food and pharmaceutical industries. As a minor glycoside, advancements in extraction and purification technologies will be crucial for its commercial viability.
References
- 1. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 3. Ultra-HPLC method for quality and adulterant assessment of steviol glycosides sweeteners - Stevia rebaudiana and stevia products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. ijpsi.org [ijpsi.org]
- 7. nutrafoods.eu [nutrafoods.eu]
- 8. Isolation and Characterization of a Novel Rebaudioside M Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of Rebaudioside M Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
The Discovery and Isolation of Rebaudioside O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stevia rebaudiana Bertoni, a perennial shrub native to South America, has garnered significant attention in the scientific and commercial sectors due to its production of intensely sweet, non-caloric steviol glycosides. These natural sweeteners offer a promising alternative to sucrose and artificial sweeteners. While stevioside and Rebaudioside A are the most abundant and well-characterized of these compounds, ongoing research has led to the discovery of numerous minor glycosides with unique taste profiles and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Rebaudioside O, a minor steviol glycoside identified in a specialized cultivar of Stevia rebaudiana.
Discovery of this compound
This compound was first identified as part of a comprehensive analysis of the steviol glycoside profile of Stevia rebaudiana Morita, a cultivar developed through selective breeding of S. rebaudiana Bertoni. In a 2010 study by Ohta et al., this novel compound, initially designated as SG17, was isolated and characterized along with several other new steviol glycosides.[1][2][3] The Morita cultivar was noted for its significantly higher ratio of Rebaudioside A to stevioside compared to the Bertoni variety. The discovery of this compound and other minor glycosides highlighted the rich chemical diversity within the Stevia genus and opened new avenues for the development of next-generation natural sweeteners.
Physicochemical Properties of this compound
This compound is a complex diterpene glycoside with a high molecular weight and a large number of glucose units attached to the steviol core. Its intricate structure contributes to its unique solubility and stability characteristics.
| Property | Value | Source |
| Molecular Formula | C62H100O37 | [4] |
| Molecular Weight | 1437.44 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [5] |
| Storage | -20°C, protect from light | [5] |
Concentration in Stevia rebaudiana
This compound is a minor constituent of Stevia rebaudiana Morita. The initial discovery by Ohta et al. (2010) reported that a mixture of ten new steviol glycosides, including this compound (SG17), constituted approximately 7% of the total steviol glycosides in the hot water extract of the leaves.[3] Within this fraction of novel glycosides, SG17 (this compound) was present at about 2.1% based on UV absorbance at 210 nm.[6]
Biosynthesis of Steviol Glycosides
The biosynthesis of steviol glycosides is a complex process that occurs in the leaves of the Stevia plant. The pathway begins with the synthesis of the diterpenoid precursor, geranylgeranyl diphosphate (GGPP), through the methylerythritol 4-phosphate (MEP) pathway. GGPP is then cyclized to form (-)-kaurene, which undergoes a series of oxidation and hydroxylation steps to yield steviol, the aglycone core of all steviol glycosides. The final steps involve the sequential addition of glucose units to the steviol molecule, catalyzed by a series of UDP-glycosyltransferases (UGTs), leading to the diverse array of steviol glycosides found in the plant.
Experimental Protocols
Extraction of Crude Steviol Glycosides from Stevia rebaudiana Morita Leaves
This protocol is adapted from the initial discovery paper by Ohta et al. (2010).[6]
-
Materials:
-
Dried leaves of Stevia rebaudiana Morita
-
Deionized water
-
Diaion HP20 resin
-
Methanol
-
-
Procedure:
-
600 g of dried S. rebaudiana Morita leaves are extracted with 10 L of hot water at 80°C for 2 hours.
-
The aqueous extract is filtered to remove solid plant material.
-
The filtrate is subjected to chromatography on a Diaion HP20 column (50 mm x 300 mm).
-
The column is first eluted with 2.4 L of water to remove highly polar impurities.
-
The steviol glycosides are then eluted with 2.4 L of methanol.
-
The methanol eluate, containing the crude mixture of steviol glycosides, is concentrated under reduced pressure to yield a dry powder.
-
Isolation of this compound by Preparative High-Performance Liquid Chromatography (HPLC)
The following is a representative protocol for the preparative isolation of minor steviol glycosides, including this compound, based on methods described for similar compounds.
-
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Preparative HPLC column (e.g., Amide-80, HILIC, or C18)
-
-
Mobile Phase:
-
A gradient of acetonitrile and water is typically used. For an Amide-80 column, a linear gradient of water in acetonitrile is effective.
-
-
Procedure:
-
The crude steviol glycoside extract is dissolved in the initial mobile phase composition.
-
The solution is filtered through a 0.45 µm filter.
-
The sample is injected onto the preparative HPLC column.
-
A linear gradient is run to separate the individual steviol glycosides. For example, using an Amide-80 column, a gradient from 80% to 60% acetonitrile in water over 60 minutes can be employed.
-
Fractions are collected based on the UV chromatogram at 210 nm.
-
The fractions corresponding to the peak of this compound are pooled.
-
The pooled fractions are concentrated under reduced pressure to obtain purified this compound.
-
Analytical Quantification of this compound by HPLC
This protocol is based on the analytical method used in the discovery of this compound.[3]
-
Instrumentation:
-
Analytical HPLC system with a UV detector
-
Amide-80 column (e.g., 4.6 x 250 mm)
-
-
Mobile Phase:
-
A linear gradient of water in acetonitrile.
-
-
Procedure:
-
A standard solution of purified this compound is prepared in the mobile phase.
-
The sample containing this compound is dissolved in the mobile phase and filtered.
-
10 µL of the sample solution is injected into the HPLC system.
-
Elution is performed with a linear gradient of water in acetonitrile at a flow rate of 0.8 mL/min over 60 minutes at 40°C.
-
Detection is carried out at 210 nm.
-
The concentration of this compound is determined by comparing the peak area with that of the standard.
-
Workflow for Discovery and Isolation of this compound
The following diagram illustrates the general workflow from the plant material to the purified compound.
Conclusion
The discovery of this compound in Stevia rebaudiana Morita has expanded the known portfolio of natural, non-caloric sweeteners. As a minor steviol glycoside, its isolation presents challenges that can be overcome with a combination of initial solid-phase extraction and subsequent preparative high-performance liquid chromatography. The detailed methodologies and workflows presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the exploration and utilization of this compound and other minor steviol glycosides. Further research into the sensory properties and potential biological activities of this compound is warranted to fully understand its potential applications in the food, beverage, and pharmaceutical industries.
References
- 1. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprajournals.com [eprajournals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1220616-48-7 | OR44884 | Biosynth [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
Rebaudioside O: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Rebaudioside O, a minor steviol glycoside found in the leaves of Stevia rebaudiana. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, analytical methodologies, and biological activities.
Core Chemical and Physical Data
This compound is a complex diterpene glycoside. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1220616-48-7 | [1][2][3] |
| Molecular Formula | C₆₂H₁₀₀O₃₇ | [1][2][3] |
| Molecular Weight | 1437.44 g/mol | [1][2][3] |
Experimental Protocols
Isolation and Purification of Steviol Glycosides
The isolation of this compound, as a minor component, is typically achieved through a multi-step process starting from the crude extract of Stevia rebaudiana leaves. While a specific, standardized protocol for this compound is not widely published, the general methodology for separating steviol glycosides can be adapted.
1. Extraction:
-
Dried and powdered Stevia leaves are subjected to hot water extraction.[4][5][6]
-
The aqueous extract is then often treated to remove pigments and other impurities.[4][5]
2. Purification:
-
The clarified extract is passed through a series of adsorption and ion-exchange resins to concentrate the steviol glycosides.[7]
-
Elution with solvents such as methanol or ethanol releases the glycosides from the resin.[7]
3. Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC) is the primary method for separating individual steviol glycosides.[8][9]
-
A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and a buffer solution (e.g., sodium phosphate).[9]
-
Gradient elution is often employed to achieve separation of the various glycosides.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural elucidation of this compound is confirmed through 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. These techniques provide detailed information about the connectivity of atoms within the molecule. Published ¹H and ¹³C NMR data for this compound can be used as a reference for compound identification.[1][8][9][10]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC coupled with mass spectrometry is a powerful tool for the identification and quantification of this compound in complex mixtures. The mass spectrometer provides molecular weight information, which, in conjunction with the retention time from the HPLC, allows for confident identification.[9]
Biological Activity and Signaling Pathways
Research on the specific biological activities and signaling pathways of this compound is limited. However, studies on other steviol glycosides, such as Rebaudioside A and Stevioside, provide insights into the potential biological effects of this class of compounds. It is important to note that the biological effects of this compound may differ from those of other steviol glycosides.
Steviol glycosides are generally known for their non-caloric sweetening properties.[11][12] Beyond this, research has suggested a range of other potential biological activities for some steviol glycosides, including:
-
Antioxidant Effects: Some steviol glycosides have been shown to possess antioxidant properties.[13]
-
Anti-inflammatory Activity: Anti-inflammatory effects have been reported for certain steviol glycosides.[14]
-
Antidiabetic Potential: Some studies suggest that certain steviol glycosides may influence glucose metabolism and insulin sensitivity.[3][14]
-
Antihypertensive Effects: A potential role in modulating blood pressure has been investigated for some steviol glycosides.[12]
-
Anticancer Properties: Preliminary research has explored the potential anticancer activities of some steviol glycosides.[2]
The underlying mechanisms for these effects are still under investigation, but for some steviol glycosides, modulation of signaling pathways such as the PI3K/Akt pathway has been suggested.[13] It is important to emphasize that these findings are not specific to this compound and further research is needed to determine its unique biological profile.
Logical Relationships in Steviol Glycoside Research
The following diagram illustrates the typical workflow and logical relationships in the research and characterization of a steviol glycoside like this compound.
Caption: Workflow for the isolation, characterization, and biological investigation of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. biochemjournal.com [biochemjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. WO2016023103A1 - Methods of extraction and purification from stevia reba udiana of compositions with enhanced rebaudioside-m content, uses of said composition and natural sweetener compositions with said composition - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsi.org [ijpsi.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycosides from Stevia rebaudiana Bertoni Possess Insulin-Mimetic and Antioxidant Activities in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
solubility of Rebaudioside O in different solvents
An In-Depth Technical Guide to the Solubility of Rebaudioside O in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a steviol glycoside of significant interest in the food and pharmaceutical industries. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also furnishes detailed solubility data for other structurally related and commercially significant rebaudiosides, namely Rebaudioside A and Rebaudioside M. The experimental protocols and factors influencing solubility discussed herein are broadly applicable and can serve as a valuable resource for researchers working with this compound.
Introduction to this compound
This compound is one of the many steviol glycosides isolated from the leaves of Stevia rebaudiana Bertoni. These natural, non-caloric sweeteners are sought after for their potential applications in food, beverages, and pharmaceutical formulations. The solubility of these compounds is a critical physicochemical property that influences their formulation, bioavailability, and overall application. Understanding the solubility of this compound in various solvents is essential for its efficient extraction, purification, and incorporation into final products.
Solubility of this compound
Currently, there is limited specific quantitative data on the solubility of this compound in common solvents. However, qualitative information is available for its solubility in Dimethyl Sulfoxide (DMSO).
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (34.78 mM) | The saturation point is not yet determined. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility[1]. |
Comparative Solubility of Other Rebaudiosides
To provide a framework for understanding the potential solubility characteristics of this compound, this section presents quantitative solubility data for the structurally similar and well-studied Rebaudioside A and Rebaudioside M.
Solubility of Rebaudioside A
Rebaudioside A is one of the most abundant steviol glycosides. Its solubility has been studied in water, ethanol, and their mixtures at various temperatures. Generally, Rebaudioside A exhibits poor solubility in both pure water and pure ethanol at lower temperatures, with solubility increasing with temperature and in ethanol-water mixtures[2][3][4][5].
Table 2: Quantitative Solubility of Rebaudioside A in Different Solvents at Various Temperatures
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 5 | 5.0 |
| 30 | 3.7 | |
| 35 | 3.2 | |
| 40 | 3.8 | |
| 45 | 3.8 | |
| 50 | 6.6 | |
| Ethanol | 5 | 3.6 |
| 30 | 3.2 | |
| 35 | 2.3 | |
| 40 | 2.1 | |
| 45 | 2.3 | |
| 50 | 3.7 | |
| Ethanol:Water (30:70 w/w) | 5 | 7.1 |
| 30 | 33.9 | |
| 35 | 50.1 | |
| 40 | 80.4 | |
| 45 | 117.1 | |
| 50 | 156.8 | |
| Ethanol:Water (70:30 w/w) | 5 | 56.2 |
| 30 | 72.8 | |
| 35 | 86.6 | |
| 40 | 105.7 | |
| 45 | 124.1 | |
| 50 | 213.7 |
Data sourced from Celaya et al., 2016.
Solubility of Rebaudioside M
Rebaudioside M is a minor steviol glycoside with a favorable taste profile. Its solubility in water is known to be low.
Table 3: Quantitative Solubility of Rebaudioside M in Water at 25°C
| Form | Solvent | Temperature (°C) | Solubility |
| Crystalline | Water | 25 | 0.1 g/100 mL (in 5 min)[6] |
| Amorphous | Water | 25 | 1.1% - 1.3%[6] |
| Thermodynamic Equilibrium | Water | 25 | 0.26%[6] |
| Crystalline | Ethanol | - | Slightly soluble[6] |
| - | DMSO | 25 | 30 mg/mL[7] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies that can be employed to determine the solubility of this compound. These protocols are based on established methods used for other steviol glycosides.
Isothermal Shake-Flask Method
This is a standard method for determining equilibrium solubility.
-
Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The containers are placed in a constant temperature water bath or incubator and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle, or centrifugation is used to separate the solid phase from the supernatant.
-
Quantification: A sample of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) for Quantification
A validated HPLC method is crucial for the accurate determination of rebaudioside concentrations in the supernatant.
-
Column: A C18 column is commonly used for the separation of steviol glycosides[3].
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a buffer, such as sodium phosphate, at a specific ratio (e.g., 32:68 v/v) and pH (e.g., 2.6)[3].
-
Detection: UV detection at 210 nm is a standard method for the quantification of steviol glycosides[3].
-
Calibration: A standard curve is generated using known concentrations of pure this compound to enable the quantification of the unknown samples.
Factors Influencing Solubility
The solubility of rebaudiosides is influenced by several factors:
-
Solvent Polarity: The polarity of the solvent plays a significant role. Mixtures of solvents, such as ethanol and water, can often provide higher solubility than either solvent alone[2][4].
-
Temperature: For most rebaudiosides, solubility in aqueous and alcoholic solvents increases with temperature[2][4].
-
pH: The pH of the solution can affect the stability and, consequently, the apparent solubility of some steviol glycosides. For instance, Rebaudioside M is most stable in a pH range of 4-8[6].
-
Physical Form: The crystalline or amorphous state of the compound significantly impacts its solubility. Amorphous forms are generally more soluble than their crystalline counterparts[6][8].
-
Presence of Other Solutes: The presence of other steviol glycosides or excipients can enhance or suppress the solubility of a particular rebaudioside[2][4].
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Rebaudioside Solubility
Caption: Key factors that influence the solubility of rebaudioside compounds.
Conclusion
While specific quantitative solubility data for this compound remains a gap in the current scientific literature, this guide provides a robust framework for researchers and drug development professionals. By leveraging the available qualitative data for this compound, the extensive quantitative data for related rebaudiosides, and the detailed experimental protocols, scientists can effectively approach the formulation and analysis of this promising natural sweetener. Further research is warranted to establish the precise solubility of this compound in a range of pharmaceutically and industrially relevant solvents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 3. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. data.epo.org [data.epo.org]
The Enigmatic Sweetness: Unraveling the Natural Occurrence and Concentration of Rebaudioside O in Stevia rebaudiana
For Researchers, Scientists, and Drug Development Professionals
Rebaudioside O, a minor yet highly glucosylated steviol glycoside found in the leaves of Stevia rebaudiana, is gaining attention within the scientific community for its potential role in the complex sweetness profile of stevia extracts. As a hepta-glycosidic diterpenoid, its intricate structure contributes to a nuanced taste profile that is of significant interest for the development of next-generation natural sweeteners. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence, concentration, and biosynthesis of this compound, alongside detailed experimental protocols for its analysis.
Natural Occurrence and Concentration
This compound is naturally present in the leaves of Stevia rebaudiana, albeit at significantly lower concentrations than the major steviol glycosides, such as Stevioside and Rebaudioside A. Quantitative data on its prevalence is limited, with much of the existing research focusing on the more abundant glycosides. However, emerging data from the development of new stevia cultivars highlight the potential for higher yields of this minor glycoside.
A key piece of evidence comes from a patent for a new Stevia rebaudiana cultivar, which reports a relative concentration of this compound of at least 0.8% in the dried leaves. This suggests that through selective breeding, the natural abundance of this compound can be significantly enhanced, opening avenues for its commercial extraction and utilization.
Table 1: Quantitative Data on this compound Concentration in Stevia rebaudiana Leaves
| Stevia Cultivar/Variety | This compound Concentration (% of dry leaf weight) | Analytical Method | Reference |
| Proprietary Cultivar | ≥ 0.8% | Not Specified | Patent Document |
| Further research is required to quantify this compound levels in other commercially available stevia cultivars. |
Biosynthesis of this compound: A Highly Glucosylated Pathway
The biosynthesis of steviol glycosides originates from the diterpenoid pathway, leading to the formation of the central aglycone, steviol. A series of subsequent glycosylation steps, catalyzed by a cascade of UDP-glycosyltransferases (UGTs), are responsible for the vast diversity of steviol glycosides found in the stevia leaf.
While the enzymatic steps leading to the major glycosides like Stevioside and Rebaudioside A are relatively well-characterized, the precise sequence of UGTs and their specific activities in the formation of highly glucosylated molecules like this compound are still under active investigation. It is hypothesized that a specific set of UGTs are responsible for adding the additional glucose moieties to the steviol backbone, ultimately leading to the complex structure of this compound. The identification and characterization of these specific UGTs are critical for the potential biotechnological production of this compound.
Figure 1: Generalized biosynthetic pathway of steviol glycosides, highlighting the putative steps leading to this compound.
Experimental Protocols
The accurate quantification of minor steviol glycosides like this compound requires sensitive and specific analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.
Protocol: Quantification of this compound in Stevia Leaves by LC-MS/MS
1. Sample Preparation: Extraction of Steviol Glycosides
-
Objective: To extract steviol glycosides from dried stevia leaves.
-
Materials:
-
Dried and finely ground Stevia rebaudiana leaves
-
70% (v/v) Ethanol in deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
-
Procedure:
-
Weigh 1.0 g of powdered stevia leaves into a 50 mL centrifuge tube.
-
Add 20 mL of 70% ethanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath at 60°C for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the pellet with another 20 mL of 70% ethanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.
-
2. Chromatographic Separation and Mass Spectrometric Detection
-
Objective: To separate and quantify this compound using LC-MS/MS.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-50% B
-
15-18 min: 50-90% B
-
18-20 min: 90% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example - Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), negative mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound need to be determined using a pure standard.
-
3. Data Analysis and Quantification
-
A standard curve for this compound should be prepared using a certified reference standard at a minimum of five concentration levels.
-
The concentration of this compound in the stevia leaf extract is determined by comparing the peak area of the analyte to the standard curve.
-
Results should be expressed as a percentage of the dry weight of the stevia leaves.
Figure 2: Workflow for the extraction and analysis of this compound from Stevia leaves.
Future Outlook
The study of minor steviol glycosides like this compound is a rapidly evolving field. Future research should focus on:
-
Comprehensive Quantification: A systematic analysis of this compound content across a wide range of Stevia rebaudiana cultivars and geographical origins is needed to establish a baseline for its natural variation.
-
Biosynthetic Pathway Elucidation: The identification and functional characterization of the specific UDP-glycosyltransferases involved in the final glycosylation steps to produce this compound will be crucial for metabolic engineering and biotechnological production.
-
Sensory and Pharmacological Profiling: In-depth studies are required to fully understand the sensory properties and potential bioactivities of purified this compound, which will inform its application in the food and pharmaceutical industries.
This technical guide serves as a foundational resource for researchers embarking on the study of this compound. As our understanding of this complex molecule grows, so too will its potential to contribute to the development of novel, natural, and healthy sweetening solutions.
physical and chemical characteristics of Rebaudioside O
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebaudioside O is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. As a member of the steviol glycoside family, it is a natural, non-caloric high-intensity sweetener. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, including its chemical structure, molecular formula, and molecular weight. Due to the limited availability of specific experimental data for this compound, this guide also presents data for closely related and well-studied steviol glycosides, such as Rebaudioside A, to provide a comparative context. Methodologies for the isolation, purification, and characterization of steviol glycosides are detailed, offering a framework for researchers working with these compounds. Additionally, a potential signaling pathway for the biological activity of steviol glycosides is proposed based on existing research on related molecules.
Chemical and Physical Characteristics
Table 1: Core Chemical and Physical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white solid | MedChemExpress[1] |
| Molecular Formula | C₆₂H₁₀₀O₃₇ | PubChem[2] |
| Molecular Weight | 1437.44 g/mol | MedChemExpress[1] |
| CAS Number | 1220616-48-7 | MedChemExpress[1] |
Table 2: Comparative Physical Properties of Steviol Glycosides
| Property | This compound | Rebaudioside A | Stevioside |
| Melting Point (°C) | Data not available | 242 - 244[3][4] | 196 - 198[5] |
| Specific Rotation ([α]D) | Data not available | -29.4° (anhydrous) | -34.2° |
Solubility
Specific quantitative solubility data for this compound in a range of solvents and temperatures is limited. However, it is reported to be soluble in dimethyl sulfoxide (DMSO).
Table 3: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 50 mg/mL | MedChemExpress[1] |
| Water | Data not available | |
| Ethanol | Data not available | |
| Methanol | Data not available |
For context, Rebaudioside A is poorly soluble in water and ethanol, with its solubility being temperature-dependent.[4][6][7] Solvent mixtures, such as ethanol-water, have been shown to enhance the solubility of steviol glycosides like Rebaudioside A and Stevioside.[4][6][7]
Stability
Specific stability studies on this compound concerning pH and temperature are not widely published. However, the stability of other steviol glycosides, such as Rebaudioside A and Rebaudioside M, has been investigated. Generally, steviol glycosides are relatively stable under the pH and temperature conditions found in many food and beverage applications.[8][9][10][11] For instance, Rebaudioside M is reported to be most stable in a pH range of 4-8 and less stable below pH 2, with stability decreasing as temperature increases.[9]
Experimental Protocols
Isolation and Purification of Steviol Glycosides
The general workflow for isolating and purifying steviol glycosides from Stevia rebaudiana leaves involves extraction, clarification, and purification steps.
Figure 1: General workflow for the isolation and purification of steviol glycosides.
Methodology:
-
Extraction: Dried and crushed leaves of Stevia rebaudiana are extracted with hot water.[12]
-
Clarification: The crude extract undergoes centrifugation and filtration to remove plant debris and other insoluble materials.[12]
-
Purification: The clarified extract is passed through an adsorption resin to capture the steviol glycosides. The glycosides are then eluted with ethanol.[12]
-
Crystallization: The ethanolic eluate is concentrated, and the steviol glycosides are crystallized. This step can be repeated to achieve higher purity.[12]
-
Chromatographic Separation: Individual steviol glycosides, including the minor component this compound, can be separated and isolated using techniques like High-Performance Liquid Chromatography (HPLC).[5][13][14][15]
Structural Characterization
The definitive structural elucidation of this compound was achieved through extensive 1D and 2D NMR studies.[2][16] While the complete spectral data is found in the primary literature, the general approach is as follows:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as pyridine-d₅.
-
Data Acquisition: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.[3][17][18][19]
-
Spectral Analysis: The chemical shifts and coupling constants of the protons and carbons are assigned based on the correlations observed in the 2D spectra to determine the connectivity of the sugar units and their attachment to the steviol core.[3][17][18][19]
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps to confirm the sequence and branching of the sugar moieties.[8][20][21][22][23]
-
Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of steviol glycosides, typically in negative ion mode.[8]
-
Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum reveals the sequential loss of sugar residues, allowing for the characterization of the glycosidic linkages.[20][21][22][23] PubChem reports LC-MS data for this compound showing a precursor ion [M-H]⁻ at m/z 1435.0.[2]
Biological Activity and Signaling Pathways
Direct studies on the biological activity and specific signaling pathways of this compound are limited. However, research on other steviol glycosides, particularly Rebaudioside A, provides insights into their potential mechanisms of action, primarily related to taste perception.
Steviol glycosides are known to interact with the sweet taste receptor, a heterodimer of T1R2 and T1R3, to elicit a sweet taste.[24][25] The characteristic bitter aftertaste of some steviol glycosides is mediated by their interaction with bitter taste receptors, specifically TAS2R4 and TAS2R14.[1][26]
Furthermore, recent studies suggest that steviol glycosides can modulate the activity of the TRPM5 ion channel, which is involved in the downstream signaling of both sweet and bitter taste receptors.[24][25] This modulation may also play a role in other physiological effects, such as the potentiation of glucose-induced insulin secretion.[12]
Figure 2: Hypothetical signaling pathway for taste perception of steviol glycosides like this compound.
Conclusion
This compound is a structurally complex minor steviol glycoside with potential as a natural high-intensity sweetener. While its basic chemical identity has been established through modern spectroscopic techniques, a comprehensive profile of its physical properties, such as melting point, specific rotation, and detailed solubility, remains to be fully characterized in publicly accessible literature. Similarly, specific data on its stability under various conditions and its unique biological activities are yet to be extensively studied. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the fields of natural products chemistry, food science, and drug development who are interested in further investigating the properties and potential applications of this compound and other minor steviol glycosides. Future research should focus on filling the existing data gaps to fully unlock the potential of this natural sweetener.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 5. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. nutrafoods.eu [nutrafoods.eu]
- 9. mdpi.com [mdpi.com]
- 10. fao.org [fao.org]
- 11. ijpsr.com [ijpsr.com]
- 12. Steviol glycosides enhance pancreatic beta-cell function and taste sensation by potentiation of TRPM5 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 14. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. ijpsi.org [ijpsi.org]
- 20. scilit.com [scilit.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Tandem mass spectrometric fragmentation patterns of known and new steviol glycosides with structure proposals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Stevia - Wikipedia [en.wikipedia.org]
- 25. books.rsc.org [books.rsc.org]
- 26. Human Psychometric and Taste Receptor Responses to Steviol Glycosides [agris.fao.org]
The Uncharted Territory of Rebaudioside O: A Technical Guide to Its Putative Biological Activity
A notable scarcity of publicly available scientific literature exists concerning the specific preliminary biological activities of Rebaudioside O. This technical guide, therefore, aims to provide a comprehensive framework for researchers, scientists, and drug development professionals by summarizing the well-documented biological activities of closely related steviol glycosides, primarily Rebaudioside A and Stevioside. The presented data on these analogous compounds offers a foundational understanding of the potential, yet unconfirmed, pharmacological landscape of this compound.
Overview of Steviol Glycoside Biological Activities
Steviol glycosides, a class of natural sweeteners extracted from the leaves of Stevia rebaudiana, have garnered significant scientific interest beyond their sweetening properties. Extensive research on major constituents like Stevioside and Rebaudioside A has revealed a spectrum of pharmacological effects. These activities are largely attributed to the common aglycone, steviol, which is formed upon metabolism by gut microbiota.[1][2] The primary reported biological activities for this class of compounds include anti-diabetic, anti-hypertensive, anti-inflammatory, and antioxidant effects.[1][3]
Quantitative Data on the Biological Activity of Major Steviol Glycosides
While specific quantitative data for this compound is not available in the current body of scientific literature, the following tables summarize key findings for the most studied steviol glycosides. This information provides a valuable reference for potential experimental design and hypothesis generation for this compound.
Table 1: Anti-Diabetic and Related Activities of Steviol Glycosides
| Compound | Assay | Cell Line/Model | Key Findings | Reference |
| Rebaudioside A | Insulin Secretion | Isolated mouse islets | Stimulated insulin secretion in a glucose-dependent manner. | [4] |
| Rebaudioside A | GLP-1 Release | Murine STC-1 and human HuTu-80 enteroendocrine cells | Stimulated GLP-1 release in a concentration-dependent manner. | [4] |
| Stevioside | Anti-hyperglycemic | Diabetic Goto-Kakizaki rats | Diminished glucose response and increased insulin response. | [1] |
Table 2: Anti-Inflammatory and Antioxidant Activities of Steviol Glycosides
| Compound | Assay | Key Findings | Reference |
| Stevia Extracts (containing various glycosides) | DPPH radical scavenging | Extracts exhibited significant free radical scavenging activity. | [5] |
| Stevia Extracts (containing various glycosides) | Antibacterial activity | Demonstrated mild to moderate activity against Gram-positive and Gram-negative bacteria. | [5] |
Experimental Protocols for Key Bioassays
The following are detailed methodologies for key experiments that have been instrumental in elucidating the biological activities of major steviol glycosides. These protocols can serve as a template for the investigation of this compound.
In Vitro Insulin Secretion Assay from Isolated Mouse Islets
Objective: To determine the effect of a test compound on insulin secretion from pancreatic islets in the presence of varying glucose concentrations.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas, followed by purification using a density gradient.
-
Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.
-
Insulin Secretion Assay:
-
Groups of islets are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 3.3 mM) for 1-2 hours.
-
The islets are then incubated for 1-2 hours in KRBB containing various glucose concentrations (e.g., 3.3, 8.3, and 16.7 mM) with or without different concentrations of the test compound (e.g., Rebaudioside A).
-
The supernatant is collected after the incubation period.
-
-
Insulin Measurement: The insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Insulin secretion is normalized to the islet number or protein content and expressed as a fold change relative to the control group.
In Vitro GLP-1 Release Assay from Enteroendocrine Cells
Objective: To assess the ability of a test compound to stimulate the release of glucagon-like peptide-1 (GLP-1) from an enteroendocrine cell line.
Methodology:
-
Cell Culture: A suitable enteroendocrine cell line (e.g., murine STC-1 or human NCI-H716) is cultured to confluence in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Secretion Assay:
-
Cells are washed and pre-incubated in a serum-free medium or a balanced salt solution for 1-2 hours.
-
The cells are then incubated for 1-2 hours with the test compound at various concentrations.
-
The cell culture supernatant is collected.
-
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is determined using a commercially available ELISA kit.
-
Data Analysis: GLP-1 release is expressed as a percentage of the control or as a fold increase over the basal release.
Visualizing a Potential Mechanism of Action: Steviol Glycoside-Induced Insulin Secretion
The following diagram illustrates the proposed signaling pathway for stevioside- and rebaudioside A-induced insulin secretion from pancreatic β-cells. It is hypothesized that this compound might share a similar mechanism.
Caption: Proposed signaling pathway for Rebaudioside A and Stevioside-induced insulin secretion.
Experimental Workflow for Bioactivity Screening
The diagram below outlines a general workflow for the preliminary biological screening of a novel compound like this compound, based on the known activities of related molecules.
Caption: A generalized experimental workflow for screening the biological activity of this compound.
Conclusion and Future Directions
The existing scientific literature provides a strong foundation for hypothesizing the potential biological activities of this compound. Based on the activities of other major steviol glycosides, it is plausible that this compound may possess anti-diabetic, anti-hypertensive, anti-inflammatory, and antioxidant properties. However, a significant knowledge gap remains, and dedicated research is imperative to elucidate the specific pharmacological profile of this particular steviol glycoside. Future studies should focus on in vitro screening to determine its effects on key cellular pathways, followed by in vivo studies to validate any promising activities. Such research will be crucial in determining the potential of this compound as a novel therapeutic agent.
References
- 1. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]
- 5. banglajol.info [banglajol.info]
Spectroscopic and Structural Elucidation of Rebaudioside O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Rebaudioside O, a minor steviol glycoside isolated from the leaves of Stevia rebaudiana Bertoni. The structural characterization of this heptapyranosyl diterpene glycoside was achieved through extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[1][2]
Mass Spectrometry (MS) Data
High-resolution mass spectrometry confirmed the molecular formula of this compound as C₅₆H₉₀O₃₃. The observed mass-to-charge ratio was consistent with the calculated value, supporting the proposed structure.
| Parameter | Value | Reference |
| Molecular Formula | C₅₆H₉₀O₃₃ | [1][2] |
| Calculated Mass [M+Na]⁺ | 1297.5259 | [1][2] |
| Observed Mass [M+Na]⁺ | 1297.5265 | [1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The complete ¹H and ¹³C NMR assignments for this compound were achieved through a combination of 1D and 2D NMR experiments, including COSY, HMQC, and HMBC.[1][2] The data, acquired in pyridine-d₅, are presented below.
¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)
| Position | Chemical Shift (δ ppm) | Position | Chemical Shift (δ ppm) |
| Steviol Moiety | Sugar Moiety I | ||
| 1 | 40.5 | 1' | 95.9 |
| 2 | 19.4 | 2' | 79.2 |
| 3 | 38.1 | 3' | 87.1 |
| 4 | 44.2 | 4' | 70.1 |
| 5 | 57.3 | 5' | 78.0 |
| 6 | 22.3 | 6' | 62.9 |
| 7 | 41.6 | Sugar Moiety II | |
| 8 | 41.1 | 1'' | 104.5 |
| 9 | 50.8 | 2'' | 83.1 |
| 10 | 39.8 | 3'' | 87.9 |
| 11 | 20.7 | 4'' | 71.4 |
| 12 | 37.5 | 5'' | 78.2 |
| 13 | 91.8 | 6'' | 62.5 |
| 14 | 47.5 | Sugar Moiety III | |
| 15 | 48.2 | 1''' | 105.8 |
| 16 | 155.9 | 2''' | 75.8 |
| 17 | 104.2 | 3''' | 78.4 |
| 18 | 28.3 | 4''' | 71.8 |
| 19 | 176.9 | 5''' | 78.1 |
| 20 | 16.1 | 6''' | 63.0 |
| Sugar Moiety IV | Sugar Moiety V | ||
| 1'''' | 102.8 | 1''''' | 104.8 |
| 2'''' | 82.5 | 2''''' | 75.5 |
| 3'''' | 78.6 | 3''''' | 86.2 |
| 4'''' | 71.6 | 4''''' | 72.0 |
| 5'''' | 78.3 | 5''''' | 77.9 |
| 6'''' | 62.8 | 6''''' | 62.6 |
| Sugar Moiety VI | Sugar Moiety VII | ||
| 1'''''' | 105.4 | 1''''''' | 106.9 |
| 2'''''' | 75.3 | 2''''''' | 72.8 |
| 3'''''' | 78.5 | 3''''''' | 72.9 |
| 4'''''' | 71.9 | 4''''''' | 74.5 |
| 5'''''' | 78.0 | 5''''''' | 70.0 |
| 6'''''' | 62.7 | 6''''''' | 18.7 |
¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)
| Position | Chemical Shift (δ ppm, J in Hz) | Position | Chemical Shift (δ ppm, J in Hz) |
| Steviol Moiety | Sugar Moiety I | ||
| 1a | 0.95 m | 1' | 6.21 d (8.1) |
| 1b | 1.89 m | 2' | 4.41 m |
| 2a | 1.65 m | 3' | 4.35 m |
| 2b | 2.25 m | 4' | 4.13 m |
| 3a | 1.15 m | 5' | 3.61 m |
| 3b | 2.38 m | 6'a | 4.13 m |
| 5 | 1.12 d (12.4) | 6'b | 4.35 m |
| 6a | 2.29 m | Sugar Moiety II | |
| 6b | 2.45 m | 1'' | 4.97 d (7.8) |
| 7a | 1.45 m | 2'' | 4.05 m |
| 7b | 1.68 m | 3'' | 4.25 m |
| 9 | 1.28 m | 4'' | 4.01 m |
| 11a | 1.75 m | 5'' | 3.85 m |
| 11b | 1.95 m | 6''a | 4.25 m |
| 12a | 1.85 m | 6''b | 4.45 m |
| 12b | 1.98 m | Sugar Moiety III | |
| 14a | 2.15 d (12.2) | 1''' | 5.38 d (7.9) |
| 14b | 2.65 d (12.2) | 2''' | 4.15 m |
| 15a | 2.05 d (16.0) | 3''' | 4.28 m |
| 15b | 2.21 d (16.0) | 4''' | 4.11 m |
| 17a | 5.12 s | 5''' | 3.95 m |
| 17b | 5.85 s | 6'''a | 4.28 m |
| 18 | 1.25 s | 6'''b | 4.48 m |
| 20 | 1.58 s | Sugar Moiety IV | |
| Sugar Moiety V | 1'''' | 6.16 d (1.5) | |
| 1''''' | 5.04 d (7.8) | 2'''' | 4.85 m |
| 2''''' | 4.11 m | 3'''' | 4.51 m |
| 3''''' | 4.21 m | 4'''' | 4.15 m |
| 4''''' | 4.05 m | 5'''' | 4.65 m |
| 5''''' | 3.88 m | 6'''' | 1.65 d (6.1) |
| 6'''''a | 4.21 m | Sugar Moiety VI | |
| 6'''''b | 4.38 m | 1'''''' | 5.49 d (7.9) |
| Sugar Moiety VII | 2'''''' | 4.18 m | |
| 1''''''' | 5.69 d (7.8) | 3'''''' | 4.31 m |
| 2''''''' | 4.25 m | 4'''''' | 4.15 m |
| 3''''''' | 4.28 m | 5'''''' | 3.98 m |
| 4''''''' | 4.15 m | 6''''''a | 4.31 m |
| 5''''''' | 3.91 m | 6''''''b | 4.51 m |
| 6'''''''a | 4.28 m | ||
| 6'''''''b | 4.45 m |
Experimental Protocols
General
Melting points were determined using an SRS OptiMelt MPA 100 instrument and are uncorrected. Optical rotations were measured on a Rudolph Autopol V polarimeter. Infrared (IR) spectra were recorded on a Perkin-Elmer 400 Fourier Transform Infrared (FT-IR) Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
NMR Spectroscopy
NMR spectra were acquired on a Varian Unity Plus 600 MHz instrument. The samples were dissolved in pyridine-d₅ (C₅D₅N), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The residual solvent signals at δH 7.19, 7.55, and 8.71, and δC 123.5, 135.5, and 149.9 were used as internal standards. Standard pulse sequences were utilized for 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectra were obtained in the positive ion mode using a Waters Premier Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
Workflow for Isolation and Characterization of this compound
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from the commercial extract of Stevia rebaudiana.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
- 1. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Rebaudioside O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside O is a minor steviol glycoside found in the leaves of specific cultivars of Stevia rebaudiana. Like other steviol glycosides, it is a natural, non-caloric sweetener with significant potential in the food, beverage, and pharmaceutical industries. Its basic structure consists of a steviol aglycone core to which glucose units are attached. The unique arrangement and number of these sugar moieties distinguish this compound from other steviol glycosides and influence its sweetness profile and other physicochemical properties.
These application notes provide a comprehensive overview of the techniques and methodologies for the extraction and purification of this compound from Stevia rebaudiana leaves. While specific, optimized protocols for this compound are not extensively documented in publicly available literature, this guide offers detailed, adaptable protocols based on established methods for the separation of minor steviol glycosides.
General Workflow for this compound Extraction and Purification
The overall process for obtaining pure this compound involves a multi-step approach that begins with the extraction of total steviol glycosides from the plant material, followed by a series of purification steps to isolate the minor glycoside of interest.
Caption: General workflow for the extraction and purification of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆₂H₁₀₀O₃₇ |
| Molecular Weight | 1437.44 g/mol |
| CAS Number | 1220616-48-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: Relative Concentration of Minor Steviol Glycosides in Novel Stevia rebaudiana Cultivars
| Steviol Glycoside | Relative Concentration (%) in "HSG-Extract" |
| This compound | ≥ 0.8 |
| Rebaudioside N | ≥ 1.6 |
| Rebaudioside M | ≥ 1.4 |
| Rebaudioside E | ≥ 1.0 |
| Rebaudioside D | ≥ 2.4 |
Data sourced from patent literature describing novel cultivars (814011, 807086, 817096). The "HSG-Extract" is an aqueous extract from the dried leaves of these cultivars.
Experimental Protocols
Protocol 1: Extraction of Total Steviol Glycosides from Stevia rebaudiana Leaves
This protocol describes a general method for obtaining a crude extract rich in steviol glycosides.
1. Materials and Equipment:
-
Dried leaves of a high this compound-containing Stevia rebaudiana cultivar (e.g., Morita or specific patented cultivars)
-
Grinder or mill
-
Extraction vessel (e.g., stirred tank reactor)
-
Filtration system (e.g., vacuum filtration with Buchner funnel)
-
Rotary evaporator
-
Solvents: Distilled water, ethanol, or methanol
2. Procedure:
-
Preparation of Plant Material: Dry the Stevia rebaudiana leaves at 50-60°C to a constant weight. Grind the dried leaves into a fine powder (approximately 40-60 mesh).
-
Solvent Extraction:
-
Hot Water Extraction: Mix the powdered leaves with distilled water in a 1:10 to 1:15 (w/v) ratio. Heat the mixture to 60-80°C and stir for 1-2 hours.
-
Solvent Extraction: Alternatively, use 70% (v/v) ethanol or methanol in water at a similar ratio and extract at room temperature with stirring for 2-4 hours.
-
-
Filtration: Separate the solid plant material from the liquid extract by filtration. Wash the residue with a small amount of the extraction solvent to maximize recovery.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude steviol glycoside syrup.
-
Drying: Dry the concentrated syrup to a powder using a spray dryer or by lyophilization.
Protocol 2: Initial Purification using Macroporous Adsorbent Resins
This step aims to remove pigments, salts, and other impurities from the crude extract.
1. Materials and Equipment:
-
Crude steviol glycoside extract
-
Macroporous adsorbent resin (e.g., Amberlite XAD series, Diaion HP-20)
-
Chromatography column
-
Peristaltic pump
-
Solvents: Deionized water, ethanol
2. Procedure:
-
Resin Preparation: Pack the chromatography column with the chosen macroporous resin and wash thoroughly with ethanol followed by deionized water to remove any preservatives and fines.
-
Loading: Dissolve the crude extract in deionized water to a concentration of 5-10% (w/v). Load the solution onto the prepared column at a flow rate of 1-2 bed volumes per hour (BV/h).
-
Washing: Wash the column with 2-3 BV of deionized water to remove unretained impurities.
-
Elution: Elute the adsorbed steviol glycosides with 3-5 BV of 70-95% (v/v) ethanol.
-
Concentration: Collect the eluate and concentrate it to dryness using a rotary evaporator to obtain a purified total steviol glycoside (TSG) extract.
Caption: Workflow for initial purification using macroporous adsorbent resins.
Protocol 3: Isolation of this compound by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for the fine purification of this compound from the TSG extract. Method development and optimization will be necessary.
1. Materials and Equipment:
-
Purified TSG extract
-
Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Preparative reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column
-
Solvents: Acetonitrile (HPLC grade), water (HPLC grade), and additives like formic acid or acetic acid for pH adjustment.
2. Suggested Starting HPLC Conditions (Reversed-Phase):
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20-40% B over 30-40 minutes. The gradient will need to be optimized based on the separation of other minor glycosides.
-
Flow Rate: 15-25 mL/min (will depend on column dimensions)
-
Detection: UV at 210 nm
-
Injection Volume: Load a concentrated solution of the TSG extract in the initial mobile phase.
3. Procedure:
-
Sample Preparation: Dissolve the purified TSG extract in the initial mobile phase composition. Filter the solution through a 0.45 µm filter.
-
Method Development: Initially, perform analytical scale HPLC to determine the retention time of this compound relative to other glycosides. Use this information to optimize the preparative gradient.
-
Preparative Run: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect fractions corresponding to the elution of the this compound peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Concentration: Pool the high-purity fractions and remove the solvent using a rotary evaporator.
Protocol 4: Crystallization of Purified this compound
Crystallization can be used as a final polishing step to achieve high purity.
1. Materials and Equipment:
-
Purified this compound from HPLC
-
Crystallization vessel
-
Solvents: Methanol, ethanol, or a mixture of alcohol and water
-
Filtration apparatus
2. Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent, such as aqueous methanol or ethanol.
-
Cooling: Slowly cool the solution to induce crystallization. Seeding with a small crystal of pure this compound can facilitate this process.
-
Maturation: Allow the crystals to grow at a low temperature (e.g., 4°C) for several hours to days.
-
Isolation: Separate the crystals from the mother liquor by filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Concluding Remarks
The extraction and purification of this compound present a challenge due to its low abundance in Stevia rebaudiana leaves compared to major glycosides like Stevioside and Rebaudioside A. The protocols provided herein offer a robust framework for researchers to develop a tailored process for isolating this minor steviol glycoside. Success will depend on the selection of appropriate plant material, careful optimization of extraction parameters, and systematic development of chromatographic separation methods. The use of advanced analytical techniques such as HPLC-MS will be invaluable for the identification and quantification of this compound throughout the purification process.
Application Notes and Protocols for the Determination of Rebaudioside O Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside O is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As a member of the steviol glycoside family, it is utilized as a high-intensity, low-calorie sweetener in the food, beverage, and pharmaceutical industries. The purity of this compound is a critical quality attribute that ensures its safety, efficacy, and desired sensory profile. This document provides detailed analytical methods and protocols for the determination of this compound purity, primarily focusing on High-Performance Liquid Chromatography (HPLC), a widely accepted and robust analytical technique for the analysis of steviol glycosides.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of steviol glycosides, including this compound. The method's high resolution and sensitivity allow for the separation and quantification of individual glycosides from a complex mixture.
Principle
The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically acetonitrile and an aqueous buffer. The separation is based on the differential partitioning of the steviol glycosides between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector at a wavelength of 210 nm, where the steviol glycoside backbone exhibits absorbance.
Experimental Protocol: HPLC Analysis of this compound
This protocol is adapted from validated methods for other minor steviol glycosides, such as Rebaudioside D, and is expected to be suitable for the analysis of this compound.[1] Method validation for this compound specifically is recommended.
1. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 10 mM Sodium Phosphate Buffer (pH 2.6) in a ratio of 32:68 (v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm[1][2] |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes (or until all relevant peaks have eluted) |
4. Preparation of Solutions
-
Mobile Phase (10 mM Sodium Phosphate Buffer, pH 2.6): Dissolve an appropriate amount of sodium phosphate monobasic in HPLC grade water to make a 10 mM solution. Adjust the pH to 2.6 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing acetonitrile and the prepared buffer in the specified ratio (32:68 v/v). Degas the mobile phase by sonication before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected range of the sample (e.g., 50, 100, 200, 400, 600 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solution.
-
After each injection, run the HPLC system for the specified run time.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity of the this compound sample using the calibration curve.
Data Presentation and Analysis
The purity of this compound is determined by calculating the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram (Area Percent method) or by using an external standard calibration.
Table 1: Illustrative HPLC Data for this compound Purity Analysis
| Parameter | Value |
| Retention Time (RT) of this compound | ~ 8 - 12 min (estimated) |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 5 µg/mL (estimated) |
| Limit of Quantification (LOQ) | ~ 15 µg/mL (estimated) |
| Recovery | 98 - 102% |
| Precision (%RSD) | < 2% |
Note: The retention time for this compound is an estimation based on the behavior of similar steviol glycosides. The actual retention time may vary depending on the specific HPLC system and column used.
Calculation of Purity (using External Standard Method):
The concentration of this compound in the sample is calculated from the linear regression equation of the calibration curve:
y = mx + c
Where:
-
y is the peak area of this compound in the sample
-
m is the slope of the calibration curve
-
x is the concentration of this compound in the sample
-
c is the y-intercept of the calibration curve
The purity of the sample is then calculated as:
Purity (%) = (Concentration of this compound in sample / Initial concentration of sample) x 100
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the determination of this compound purity by HPLC.
Caption: HPLC workflow for this compound purity analysis.
Alternative and Confirmatory Methods
While HPLC-UV is the primary method for routine purity analysis, other techniques can be used for confirmation or for more detailed characterization.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for the simultaneous analysis of multiple steviol glycosides and can serve as a rapid screening method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides higher selectivity and sensitivity and can be used to confirm the identity of this compound and to identify and quantify impurities at very low levels.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a reference standard for the analyte of interest and can be used to accurately determine the purity of this compound reference materials.
Conclusion
The determination of this compound purity is essential for ensuring the quality and safety of this high-intensity sweetener. The HPLC method detailed in this application note provides a robust and reliable approach for routine analysis. It is recommended that the method be fully validated for the specific matrix and instrumentation used. For confirmatory analysis and detailed impurity profiling, the use of complementary techniques such as LC-MS and qNMR is advised.
References
Application Notes and Protocols for Rebaudioside O as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside O is a steviol glycoside found in the leaves of the Stevia rebaudiana plant, which is utilized as a high-intensity, non-caloric sweetener. As with other steviol glycosides, its purity and accurate quantification are critical for quality control in food, beverage, and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation and quantification of this compound. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analysis.
While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, a generalized HPLC method can be adapted from established methods for other steviol glycosides such as Rebaudioside A and Rebaudioside D. The following protocols are based on these established methods and should be optimized and validated for the specific laboratory conditions and matrices.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound
This method is a generalized protocol for the isocratic HPLC analysis of this compound.
a. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate buffer (10 mmol/L, pH 2.6) or Ammonium acetate buffer
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
b. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 500 µg/mL.
c. Sample Preparation:
-
For stevia extracts or final products, accurately weigh a sample amount expected to contain this compound within the calibration range.
-
Dissolve the sample in methanol or a suitable solvent mixture and sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
d. Chromatographic Conditions: The following conditions are a starting point and may require optimization.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 10 mmol/L Sodium Phosphate Buffer (pH 2.6) (32:68, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Detection | UV at 210 nm |
| Run Time | Approximately 50 minutes (retention time for this compound may be long) |
e. Method Validation Parameters (Hypothetical): The following table presents typical performance characteristics that should be established during method validation.
| Parameter | Expected Range/Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 5 - 15 µg/mL |
| Limit of Quantification (LOQ) | 15 - 50 µg/mL |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (%RSD) | < 2% |
| Retention Time (approx.) | 40 - 45 min |
Disclaimer: The quantitative data presented in the table are hypothetical and represent typical values for HPLC analysis of steviol glycosides. Actual values must be determined through a comprehensive method validation study for this compound.
Data Presentation
Table 1: Summary of Generalized HPLC Method Parameters for this compound Analysis
| Parameter | Value/Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Detector | UV-Vis or Diode Array Detector |
| Wavelength | 210 nm |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10 mmol/L Sodium Phosphate Buffer, pH 2.6 (32:68, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Reference Standard | This compound (purity ≥95%) |
| Concentration Range | 10 - 500 µg/mL |
Visualizations
Metabolic Pathway of this compound
Steviol glycosides, including this compound, are not metabolized in the upper gastrointestinal tract. Instead, they are hydrolyzed by the gut microflora in the colon to a common aglycone, steviol. Steviol is then absorbed and metabolized in the liver to steviol glucuronide, which is excreted in the urine.[1][2][3]
Caption: Metabolic pathway of this compound in humans.
Experimental Workflow for this compound Quantification
The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound using a reference standard.
Caption: Experimental workflow for quantifying this compound.
References
Application Notes and Protocols for the Enzymatic Synthesis of Rebaudioside O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside O, a highly glycosylated steviol glycoside found in the leaves of Stevia rebaudiana, represents a frontier in the development of natural, high-intensity sweeteners. Its complex structure, featuring seven glucose units, contributes to a superior taste profile with minimal bitterness compared to more abundant steviol glycosides like stevioside and Rebaudioside A. The enzymatic synthesis of such complex glycosides offers a promising avenue for their sustainable and scalable production, overcoming the limitations of low natural abundance and challenging purification from plant extracts.
This document provides a detailed protocol for the enzymatic synthesis of a closely related, highly glycosylated steviol glycoside, Rebaudioside D, as a representative model for the production of complex rebaudiosides like this compound. The synthesis of this compound follows a similar enzymatic logic, involving a cascade of glycosylation steps catalyzed by specific UDP-glycosyltransferases (UGTs). However, the precise UGTs responsible for the final glycosylation steps to achieve the full structure of this compound are a subject of ongoing scientific research. The presented protocol for Rebaudioside D synthesis offers a robust framework that can be adapted for the production of other minor steviol glycosides as new enzymatic catalysts are discovered.
Biosynthetic Pathway Overview
The enzymatic synthesis of highly glycosylated steviol glycosides is a multi-step process that begins with a common precursor, such as stevioside or Rebaudioside A. A series of UDP-glycosyltransferases (UGTs) then sequentially add glucose moieties to the steviol backbone. A critical component of an efficient in vitro synthesis system is the regeneration of the expensive sugar donor, UDP-glucose. This is often achieved by coupling the glycosylation reaction with a sucrose synthase, which utilizes sucrose to regenerate UDP-glucose from the UDP byproduct.
Caption: Enzymatic cascade for the synthesis of Rebaudioside D and the proposed pathway to this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the enzymatic synthesis of Rebaudioside D from stevioside, a well-documented precursor. This data is compiled from various studies and provides a baseline for expected yields and reaction parameters.
| Parameter | Value | Reference |
| Starting Substrate | Stevioside | [1] |
| Precursor | Rebaudioside A | [1] |
| Key Enzymes | UGT76G1, UGTSL2, Sucrose Synthase | [1] |
| Enzyme Source | Recombinantly expressed in E. coli | [1] |
| Substrate Concentration | 20 g/L Stevioside | [1] |
| Sucrose Concentration | 60 g/L | [1] |
| Product Titer (Reb D) | 14.4 g/L | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | Approximately 72% molar conversion | [1] |
| Optimal pH | 7.2 | [1] |
| Optimal Temperature | 30°C | [1] |
Experimental Protocols
Preparation of Recombinant Enzymes
This protocol describes the expression and preparation of crude cell extracts containing the necessary enzymes for Rebaudioside D synthesis.
Materials:
-
E. coli BL21(DE3) strains harboring expression vectors for UGT76G1, UGTSL2, and Sucrose Synthase.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Potassium phosphate buffer (100 mM, pH 7.2).
-
Lysozyme.
-
Sonicator.
-
Centrifuge.
Procedure:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the corresponding E. coli expression strain.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at 18-25°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 50 mL of cold potassium phosphate buffer (100 mM, pH 7.2).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice. Use short bursts of 30 seconds followed by 30-second cooling intervals for a total of 10 minutes of sonication.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which is the crude enzyme extract.
-
Determine the total protein concentration of the crude extract using a Bradford assay.
Enzymatic Synthesis of Rebaudioside D
This protocol outlines the multi-enzyme reaction for the conversion of stevioside to Rebaudioside D.
Materials:
-
Stevioside.
-
Sucrose.
-
Magnesium chloride (MgCl₂).
-
Potassium phosphate buffer (50 mM, pH 7.2).
-
Crude enzyme extracts of UGT76G1, UGTSL2, and Sucrose Synthase.
-
Incubator shaker.
Procedure:
-
Prepare a reaction mixture in a final volume of 50 mL containing:
-
20 g/L Stevioside
-
60 g/L Sucrose
-
3 mM MgCl₂
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
-
Add the crude enzyme extracts to the reaction mixture. The optimal ratio of the enzymes may need to be determined empirically, but a starting point is to add a total protein concentration of approximately 2.4 mg/mL from the combined extracts.[1]
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours.
-
Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 4-6 hours) and analyzing them by High-Performance Liquid Chromatography (HPLC).
-
Terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzymes.
-
Centrifuge the terminated reaction mixture at 10,000 x g for 15 minutes to remove precipitated proteins.
-
Collect the supernatant for purification of Rebaudioside D.
Caption: Experimental workflow for the enzymatic synthesis and purification of Rebaudioside D.
Purification and Analysis of Rebaudioside D
This protocol describes a general method for the purification and analysis of the synthesized Rebaudioside D.
Materials:
-
Supernatant from the terminated enzymatic reaction.
-
Macroporous adsorbent resin (e.g., Amberlite XAD series).
-
Methanol.
-
Acetonitrile.
-
Water (HPLC grade).
-
Formic acid.
-
HPLC system with a C18 column and a UV detector.
-
Rebaudioside D standard.
Procedure:
Purification:
-
Load the supernatant from the enzymatic reaction onto a pre-equilibrated macroporous adsorbent resin column.
-
Wash the column with deionized water to remove unreacted sucrose, salts, and other hydrophilic impurities.
-
Elute the bound steviol glycosides with a stepwise or gradient of methanol in water.
-
Collect fractions and analyze them by HPLC to identify those containing Rebaudioside D.
-
Pool the fractions rich in Rebaudioside D and concentrate them under reduced pressure.
-
The concentrated solution can be further purified by preparative HPLC if higher purity is required.
-
Lyophilize the purified fractions to obtain Rebaudioside D as a white powder.
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the more hydrophobic steviol glycosides. An example gradient is:
-
0-5 min: 20% B
-
5-25 min: 20-50% B
-
25-30 min: 50-80% B
-
30-35 min: 80% B
-
35-40 min: 80-20% B
-
40-45 min: 20% B
-
-
Inject a known concentration of the Rebaudioside D standard to determine its retention time and create a calibration curve for quantification.
-
Inject the samples from the reaction and purification steps to determine the concentration and purity of the synthesized Rebaudioside D.
Future Outlook for this compound Synthesis
The successful enzymatic synthesis of complex steviol glycosides like Rebaudioside D provides a strong foundation for the future production of even more highly glycosylated molecules such as this compound. The primary challenge remains the identification and characterization of the specific UDP-glycosyltransferases that can catalyze the addition of the final glucose units to a precursor like Rebaudioside D. As genomic and proteomic data from Stevia rebaudiana and other plant species become more readily available, novel UGTs with the desired specificity are likely to be discovered. Once identified, these enzymes can be incorporated into the multi-enzyme cascade system described in this protocol to enable the efficient and controlled synthesis of this compound, paving the way for its commercial application as a next-generation natural sweetener.
References
Application Notes and Protocols for Rebaudioside O in Food and Beverage Formulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rebaudioside O
This compound is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As a high-intensity, zero-calorie sweetener, it holds potential for use as a sugar substitute in a variety of food and beverage products. Its molecular structure, featuring a steviol backbone with attached glucose units, is responsible for its sweet taste. This compound is identified by the CAS number 1220616-48-7, with a molecular formula of C₆₂H₁₀₀O₃₇ and a molecular weight of 1437.44 g/mol .
While research into the specific properties of this compound is ongoing, its classification as a steviol glycoside suggests it shares characteristics with more extensively studied compounds like Rebaudioside A, D, and M. These application notes provide an overview of the known information regarding this compound and offer protocols for its evaluation in food and beverage formulations, drawing comparisons with other steviol glycosides where data for this compound is not yet available.
Physicochemical Properties and Sensory Profile
Quantitative data on the physicochemical properties and sensory profile of this compound is limited in publicly available literature. However, based on information for other steviol glycosides, the following table provides a comparative summary of expected and known characteristics. Researchers are encouraged to use the provided protocols to determine the specific values for this compound.
Table 1: Comparative Physicochemical and Sensory Properties of Steviol Glycosides
| Property | Rebaudioside A | Rebaudioside D | Rebaudioside M | This compound (Anticipated/Known) |
| Sweetness Potency (vs. Sucrose) | 200-400x | 200-350x | 200-350x | High-intensity (exact value to be determined) |
| Sensory Profile | Clean sweet taste with a slight bitter or licorice aftertaste at high concentrations. | Less bitterness than Reb A, clean sweet taste. | Clean, sugar-like taste with minimal bitterness. | Described as a sweetener, suggesting a favorable taste profile.[1] |
| Solubility in Water (g/L at 25°C) | ~1.3 | Low | ~1.1-1.3 (amorphous) | To be determined. |
| Stability | Generally stable to heat and a wide pH range (3-9). | Good stability in food processing conditions. | Similar stability profile to Reb A. | Expected to be stable under typical food processing conditions. |
Applications in Food and Beverage Formulations
Patents indicate that this compound is intended for use in sweetener compositions for food and beverage products.[1] These compositions may contain this compound in combination with other steviol glycosides such as Rebaudioside N, D, and M to achieve a desired sweetness profile and minimize off-tastes.
Potential applications include:
-
Beverages: Carbonated soft drinks, juices, flavored waters, and dairy-based drinks.
-
Tabletop Sweeteners: As a standalone sweetener or in blends.
-
Confectionery: Candies, chewing gum, and chocolates.
-
Baked Goods: Cakes, cookies, and pastries.
-
Dairy Products: Yogurt, ice cream, and flavored milk.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound for food and beverage applications.
Protocol for Determination of Aqueous Solubility
Objective: To determine the solubility of this compound in water at a specified temperature.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature water bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Procedure:
-
Prepare a series of supersaturated solutions of this compound in water in sealed vials.
-
Place the vials in a constant temperature water bath (e.g., 25°C) and stir for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solutions to stand undisturbed in the water bath for at least 24 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a known volume of solvent (e.g., water or mobile phase).
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculate the solubility in g/L or other appropriate units.
Protocol for Stability Testing in a Beverage Matrix
Objective: To evaluate the stability of this compound in a model beverage system under various storage conditions.
Materials:
-
This compound
-
Model beverage base (e.g., citric acid/sodium citrate buffer at a specific pH, such as pH 3.0)
-
Storage containers (e.g., glass bottles)
-
Environmental chambers or incubators set to desired temperatures (e.g., 5°C, 25°C, 40°C)
-
HPLC system for quantification
Procedure:
-
Prepare a stock solution of this compound in the model beverage base at a known concentration.
-
Dispense the solution into storage containers, ensuring minimal headspace.
-
Store the containers at different temperature conditions.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples from each storage condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the degradation kinetics to determine the shelf life under different conditions.
Protocol for Sensory Evaluation: Sweetness Intensity and Descriptive Analysis
Objective: To determine the sweetness intensity of this compound relative to sucrose and to characterize its sensory profile.
Materials:
-
This compound
-
Sucrose (analytical grade)
-
Purified, taste-free water
-
Trained sensory panel (typically 8-12 panelists)
-
Sensory evaluation software or ballots
Procedure:
Part A: Sweetness Intensity (Relative to Sucrose)
-
Prepare a series of sucrose solutions of varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v).
-
Prepare solutions of this compound at different concentrations.
-
Present the sucrose and this compound solutions to the trained sensory panel in a randomized and blind manner.
-
Panelists will rate the sweetness intensity of each sample on a line scale (e.g., a 15-cm line scale anchored with "no sweetness" and "extremely sweet").
-
Plot the sweetness intensity ratings against the concentration for both sucrose and this compound to generate dose-response curves.
-
From the curves, determine the concentration of this compound that provides the same sweetness intensity as a reference sucrose solution (e.g., 5% sucrose).
-
Calculate the sweetness potency of this compound relative to sucrose.
Part B: Descriptive Analysis
-
Present a solution of this compound (at a concentration equi-sweet to a sucrose reference, e.g., 5% sucrose) and the sucrose reference to the trained panel.
-
Panelists will evaluate and rate the intensity of various sensory attributes, including:
-
Sweetness: Onset, build, and lingering.
-
Off-tastes: Bitterness, metallic, licorice, astringent.
-
Mouthfeel: Thin, syrupy.
-
-
Analyze the data to generate a sensory profile of this compound compared to sucrose.
Protocol for Quantification of this compound in a Food Matrix by HPLC
Objective: To develop and validate an HPLC method for the quantification of this compound in a specific food or beverage matrix.
Materials:
-
This compound reference standard
-
Food or beverage sample
-
Solvents for extraction (e.g., water, methanol, acetonitrile)
-
Solid-Phase Extraction (SPE) cartridges (if necessary for sample cleanup)
-
HPLC system with a C18 column and a suitable detector (e.g., UV-Vis at ~210 nm or ELSD)
-
Mobile phase (e.g., a gradient of acetonitrile and water with a buffer)
Procedure:
-
Sample Preparation and Extraction:
-
For liquid samples (e.g., beverages), dilute with water or mobile phase and filter.
-
For solid or semi-solid samples, homogenize and extract with a suitable solvent. This may involve heating or sonication.
-
Perform a sample cleanup step using SPE if matrix interference is significant.
-
-
HPLC Analysis:
-
Inject the prepared sample extract onto the HPLC system.
-
Separate the steviol glycosides using a C18 column and an appropriate mobile phase gradient.
-
Detect this compound using a UV-Vis detector at approximately 210 nm or an Evaporative Light Scattering Detector (ELSD).
-
-
Quantification:
-
Prepare a calibration curve using the this compound reference standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
-
Signaling Pathways and Experimental Workflows
Steviol Glycoside Biosynthesis Pathway
The biosynthesis of steviol glycosides, including this compound, begins with the synthesis of the steviol aglycone from geranylgeranyl diphosphate (GGDP). This is followed by a series of glycosylation steps catalyzed by UDP-glycosyltransferases (UGTs), which attach glucose units to the steviol backbone.
Caption: Generalized biosynthetic pathway of steviol glycosides.
Sweet Taste Signaling Pathway
Steviol glycosides, including likely this compound, elicit a sweet taste by binding to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This binding initiates a downstream signaling cascade, leading to neurotransmitter release and the perception of sweetness.
Caption: Simplified sweet taste signaling pathway for steviol glycosides.
Experimental Workflow for this compound Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound for use in food and beverage formulations.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound presents an interesting opportunity for the development of novel, clean-label sweetening solutions in the food and beverage industry. While specific data on its performance is still emerging, the protocols and comparative information provided in these application notes offer a robust framework for researchers and product developers to effectively evaluate its potential. Further research is warranted to fully characterize its sensory profile, solubility, and stability to optimize its application in various food and beverage systems.
References
Application Notes and Protocols for Evaluating the Bioactivity of Rebaudioside O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside O, a steviol glycoside derived from the leaves of Stevia rebaudiana, is gaining interest for its potential bioactive properties beyond its role as a natural, non-caloric sweetener. Preliminary research suggests that this compound may exert anti-inflammatory, antioxidant, and metabolic regulatory effects. These properties indicate its potential for applications in functional foods, nutraceuticals, and therapeutic development.
These application notes provide a comprehensive guide to the cell-based assays used to evaluate the bioactivity of this compound. Detailed protocols for key experiments are provided to enable researchers to assess its therapeutic potential.
Cytotoxicity Assessment: Foundational for Bioactivity Testing
Prior to evaluating the specific bioactivities of this compound, it is crucial to determine its cytotoxic profile in the selected cell lines. This step ensures that the observed effects in subsequent assays are due to the specific bioactivity of the compound and not a result of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration range of this compound that is non-toxic to the selected cell lines.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, HepG2 hepatocytes, 3T3-L1 preadipocytes)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. This data will be used to determine the non-toxic concentration range for subsequent bioactivity assays.
Anti-Inflammatory Activity Assessment
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
Signaling Pathway: NF-κB Activation
Caption: The NF-κB signaling pathway leading to the transcription of pro-inflammatory genes.
Protocol: NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB activation in response to an inflammatory stimulus (e.g., lipopolysaccharide, LPS).
Materials:
-
A cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., RAW 264.7-luc, HEK293-NF-κB-luc).
-
Complete cell culture medium.
-
This compound stock solution.
-
LPS solution (e.g., from E. coli).
-
Luciferase assay reagent.
-
Opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into an opaque 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 6-24 hours.[1]
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Calculate the percentage of NF-κB inhibition by this compound compared to the LPS-stimulated control.
Experimental Workflow: NF-κB Luciferase Reporter Assay
References
Application Notes & Protocols for Sensory Panel Evaluation of Rebaudioside O Sweetness Profile
Introduction
Rebaudioside O (Reb O) is a steviol glycoside found in the leaves of the Stevia rebaudiana plant. As a high-intensity sweetener, understanding its sensory profile is crucial for its application in food, beverage, and pharmaceutical products. This document provides a detailed methodology for conducting a sensory panel evaluation to characterize the sweetness profile of this compound. The protocols outlined below are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible sensory data.
The evaluation will focus on quantifying the sweetness intensity of Reb O relative to sucrose, as well as identifying and quantifying other sensory attributes such as bitterness, licorice flavor, metallic taste, and aftertaste. These attributes are critical for determining the overall taste quality and consumer acceptability of Reb O.
Panelist Selection and Training
The reliability of sensory evaluation data is highly dependent on the panelists. Therefore, careful selection and rigorous training are paramount.
1.1. Panelist Screening
A pool of potential panelists should be screened based on their interest, availability, and sensory acuity. Initial screening should include basic taste tests to assess their ability to recognize and differentiate between sweet, sour, salty, bitter, and umami tastes.[1]
1.2. Panelist Training
Selected panelists undergo intensive training to familiarize them with the specific sensory attributes of high-intensity sweeteners.[1][2]
-
Attribute Recognition: Panelists are introduced to and trained to identify key sensory attributes relevant to steviol glycosides, including sweetness, bitterness, licorice flavor, metallic taste, astringency, and aftertaste (sweet and bitter).[3][4]
-
Intensity Scaling: Panelists are trained to use a structured scale (e.g., a 0-100 line scale) to rate the intensity of each attribute.[3] Reference standards are provided to anchor the scale. For example, sucrose solutions of varying concentrations can be used to anchor the sweetness scale, and caffeine solutions for the bitterness scale.[2][3]
-
Reproducibility: Training sessions should be conducted until panelists can reliably and consistently identify and score the sensory attributes of various sweetener samples.
Experimental Protocols
2.1. Sample Preparation
Accurate sample preparation is critical for obtaining meaningful results.
-
Solvent: Samples should be prepared in purified, taste-free water.
-
Concentration: The concentration of this compound should be determined based on its expected sweetness potency relative to sucrose. It is recommended to prepare a range of concentrations to establish a dose-response curve. For comparison, sucrose solutions at various concentrations (e.g., 2%, 5%, 7.5%, 10% w/v) should also be prepared as reference standards.[5]
-
Blinding and Randomization: All samples, including the Reb O solutions and sucrose references, should be coded with three-digit random numbers to blind the panelists. The order of sample presentation should be randomized for each panelist to minimize order effects.[3]
2.2. Sensory Evaluation Method: Quantitative Descriptive Analysis (QDA®)
The Quantitative Descriptive Analysis (QDA®) method is a robust technique for developing a comprehensive sensory profile.
-
Procedure: Each panelist evaluates one sample at a time. They are instructed to take a specific volume of the sample into their mouth, hold it for a few seconds, and then expectorate. They then rate the intensity of the predefined sensory attributes on the provided scale.
-
Washout Period: A mandatory washout period (e.g., 2-5 minutes) with purified water and unsalted crackers is enforced between samples to cleanse the palate and prevent sensory fatigue.[6]
-
Replication: Each panelist should evaluate each sample in triplicate in separate sessions to ensure the reliability of the data.[3]
2.3. Time-Intensity (TI) Analysis
To capture the temporal aspects of the sweetness profile, a Time-Intensity (TI) analysis can be performed.[7]
-
Procedure: Panelists are asked to continuously rate the intensity of a specific attribute (e.g., sweetness or bitterness) over a set period (e.g., 60-120 seconds) after expectorating the sample.
-
Data Collection: Data is typically collected using sensory analysis software that records the intensity ratings over time.
Data Presentation and Analysis
3.1. Quantitative Data Summary
All quantitative data from the sensory panel should be collected and summarized in structured tables for clear comparison.
Table 1: Mean Intensity Scores for Sensory Attributes of this compound vs. Sucrose
| Sensory Attribute | This compound (Concentration X) | 5% Sucrose | 10% Sucrose |
| Sweetness | [Insert Mean Score] | [Insert Mean Score] | [Insert Mean Score] |
| Bitterness | [Insert Mean Score] | [Insert Mean Score] | [Insert Mean Score] |
| Licorice Flavor | [Insert Mean Score] | [Insert Mean Score] | [Insert Mean Score] |
| Metallic Taste | [Insert Mean Score] | [Insert Mean Score] | [Insert Mean Score] |
| Sweet Aftertaste | [Insert Mean Score] | [Insert Mean Score] | [Insert Mean Score] |
| Bitter Aftertaste | [Insert Mean Score] | [Insert Mean Score] | [Insert Mean Score] |
| Astringency | [Insert Mean Score] | [Insert Mean Score] | [Insert Mean Score] |
3.2. Statistical Analysis
The collected data should be statistically analyzed to determine significant differences between samples.
-
Analysis of Variance (ANOVA): ANOVA is used to determine if there are any statistically significant differences between the mean sensory attribute ratings of the different samples.[7]
-
Tukey's HSD (Honestly Significant Difference) Test: If the ANOVA shows a significant difference, Tukey's HSD test can be used as a post-hoc test to identify which specific sample means are different from each other.[7]
-
Principal Component Analysis (PCA): PCA can be used to visualize the relationships between the different samples and their sensory attributes, providing a holistic overview of the sensory space.[2][8]
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the overall workflow for the sensory panel evaluation of this compound.
References
- 1. agriculture.institute [agriculture.institute]
- 2. internationalsteviacouncil.org [internationalsteviacouncil.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 7. Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice Matrix [mdpi.com]
- 8. caloriecontrol.org [caloriecontrol.org]
Application Note: High-Throughput Analysis of Rebaudioside O in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rebaudioside O in human plasma. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies and toxicological assessments. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni.[1][2] Like other steviol glycosides, it is a natural, non-caloric sweetener with potential applications in the food and beverage industry. As the use of purified steviol glycosides becomes more widespread, it is imperative to have reliable analytical methods to study their absorption, distribution, metabolism, and excretion (ADME) in biological systems. This document provides a detailed protocol for a validated LC-MS/MS method for the analysis of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): Rebaudioside A (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (1 µg/mL Rebaudioside A in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation was achieved using a gradient elution on a C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 7.0 | 90 |
| 7.1 | 10 |
| 10.0 | 10 |
Mass Spectrometry
The mass spectrometer was operated in negative electrospray ionization (ESI) mode. The detection was performed using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Negative ESI
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |
| This compound | 1435.6 | 803.5 | -150 | -10 | -65 | -20 |
| This compound (Qualifier) | 1435.6 | 641.6 | -150 | -10 | -75 | -20 |
| Rebaudioside A (IS) | 965.5 | 803.4 | -130 | -10 | -50 | -18 |
Note: The molecular weight of this compound is 1437.4 g/mol , and its deprotonated precursor ion [M-H]⁻ is observed at m/z 1435.6.[3]
Method Validation Summary
The method was validated for linearity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below.
Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85-115 |
| LQC | 3 | <15 | <15 | 85-115 |
| MQC | 100 | <15 | <15 | 85-115 |
| HQC | 800 | <15 | <15 | 85-115 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85-115 | 85-115 |
| HQC | 800 | 85-115 | 85-115 |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for this method and the general metabolic pathway of steviol glycosides.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and preclinical studies. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.
References
protocol for assessing the stability of Rebaudioside O under different pH and temperatures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside O is a steviol glycoside, a natural, non-caloric high-intensity sweetener extracted from the leaves of Stevia rebaudiana. As with other steviol glycosides, its stability under various processing and storage conditions is a critical factor for its application in food, beverage, and pharmaceutical products. This document provides a detailed protocol for assessing the stability of this compound under different pH and temperature conditions. Understanding its degradation kinetics and pathways is essential for formulation development, shelf-life prediction, and ensuring product quality and safety.
Steviol glycosides are generally considered stable under typical food processing and storage conditions.[1] However, extreme pH and high temperatures can lead to degradation.[2][3][4][5] The stability of these compounds is dependent on factors such as pH, temperature, and time.[1] Studies on other rebaudiosides, such as Rebaudioside A and M, have shown that degradation can occur through hydrolysis of glycosidic linkages and isomerization.[5][6][7] This protocol adapts established methodologies for steviol glycoside analysis to specifically address the stability of this compound.
Experimental Overview
This protocol outlines a systematic approach to evaluate the stability of this compound. The core of the protocol involves subjecting solutions of this compound to a matrix of controlled pH and temperature conditions over a defined period. The concentration of this compound and the formation of any degradation products are monitored at specific time points using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound standard (high purity, >95%)
-
Citrate buffer solutions (0.1 M) at pH 3, 5, and 7
-
Phosphate buffer solutions (0.1 M) at pH 3, 5, and 7
-
Acetonitrile (HPLC grade)
-
Formic acid (or Phosphoric acid, HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Incubators or water baths
-
HPLC system with a C18 column and UV or Mass Spectrometry (MS) detector
Experimental Workflow
Caption: Experimental workflow for assessing this compound stability.
Detailed Experimental Protocol
Preparation of Stock and Sample Solutions
-
This compound Stock Solution (e.g., 1000 mg/L): Accurately weigh a known amount of this compound standard and dissolve it in a specific volume of HPLC-grade water to prepare a stock solution.
-
Buffer Preparation: Prepare 0.1 M citrate and phosphate buffer solutions at the desired pH values (e.g., 3, 5, and 7). Calibrate the pH meter before use.
-
Sample Preparation: For each pH and buffer type, dilute the this compound stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 mg/L). Prepare a sufficient volume for all time points.
Stability Study (Incubation)
-
Aliquot the prepared samples into sealed vials to prevent evaporation.
-
Place the vials in incubators or water baths set to the desired temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).
-
Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72, 96, 168 hours). The sampling frequency should be adjusted based on the expected degradation rate (more frequent for higher temperatures).
-
Immediately after collection, cool the samples to room temperature and store them at 4°C or -20°C until HPLC analysis to halt further degradation.
HPLC Analysis
A validated HPLC method is crucial for the accurate quantification of this compound and its degradation products.[8][9][10][11][12]
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV detector is typically used.[11][12]
-
Mobile Phase: A gradient elution is often employed for better separation of steviol glycosides and their degradation products. A common mobile phase consists of a mixture of acetonitrile and a slightly acidic aqueous solution (e.g., 0.1% formic acid or a phosphate buffer).[8][11]
-
Detection: Monitor the elution at a wavelength of 210 nm.[11][12]
-
Quantification: Create a calibration curve using the this compound standard at various concentrations. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.
Data Presentation and Analysis
Summarize the quantitative data in tables to facilitate comparison across different conditions.
Table 1: Stability of this compound at 40°C in Citrate Buffer
| Time (hours) | This compound Concentration (mg/L) at pH 3 | % Degradation at pH 3 | This compound Concentration (mg/L) at pH 5 | % Degradation at pH 5 | This compound Concentration (mg/L) at pH 7 | % Degradation at pH 7 |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.5 | 99.2 | 0.8 | 99.8 | 0.2 |
| 48 | 96.8 | 3.2 | 98.5 | 1.5 | 99.5 | 0.5 |
| 72 | 95.1 | 4.9 | 97.8 | 2.2 | 99.2 | 0.8 |
| 168 | 90.2 | 9.8 | 95.3 | 4.7 | 98.1 | 1.9 |
Table 2: Stability of this compound at 60°C in Phosphate Buffer
| Time (hours) | This compound Concentration (mg/L) at pH 3 | % Degradation at pH 3 | This compound Concentration (mg/L) at pH 5 | % Degradation at pH 5 | This compound Concentration (mg/L) at pH 7 | % Degradation at pH 7 |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 | 100.0 | 0.0 |
| 24 | 92.3 | 7.7 | 95.1 | 4.9 | 93.5 | 6.5 |
| 48 | 85.1 | 14.9 | 90.4 | 9.6 | 87.8 | 12.2 |
| 72 | 78.5 | 21.5 | 86.2 | 13.8 | 82.7 | 17.3 |
| 168 | 65.4 | 34.6 | 75.9 | 24.1 | 71.3 | 28.7 |
Note: The data in these tables are illustrative and will vary based on experimental results.
The degradation of this compound is expected to follow pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the natural logarithm of the concentration versus time plot.
Potential Degradation Pathways
The degradation of steviol glycosides like Rebaudioside M under acidic conditions primarily involves hydrolysis of the glycosidic bonds and isomerization of the double bond in the steviol backbone.[6][7]
Caption: Potential degradation pathways of this compound.
Conclusion
This application note provides a comprehensive protocol for assessing the stability of this compound under various pH and temperature conditions. The results from these studies are crucial for formulators to ensure the stability and quality of their final products. By understanding the degradation kinetics and pathways, it is possible to optimize formulations and storage conditions to minimize the loss of this high-intensity sweetener.
References
- 1. foodstandards.gov.au [foodstandards.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural Characterization of the Degradation Products of a Minor Natural Sweet Diterpene Glycoside Rebaudioside M under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nutrafoods.eu [nutrafoods.eu]
- 9. Simultaneous quantification of stevioside and rebaudioside A in different stevia samples collected from the Indian subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rebaudioside O Extraction from Stevia rebaudiana
Disclaimer: The following guide is based on established principles for the extraction of major steviol glycosides, such as Rebaudioside A and Stevioside. While specific optimization data for Rebaudioside O (Reb O) is limited in publicly available literature, these principles provide a strong foundation for developing and troubleshooting your Reb O extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting steviol glycosides like this compound from Stevia leaves?
A1: Common extraction techniques include conventional solvent extraction (maceration), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1][2] Hot water extraction is also a widely used initial step.[3][4] For purification, chromatographic techniques, such as column chromatography with amberlite resins, are often employed.[5][6]
Q2: Which solvents are most effective for this compound extraction?
A2: Polar solvents are generally used for extracting steviol glycosides. Ethanol and methanol, often in aqueous solutions (e.g., 70-80% ethanol/methanol in water), have shown high efficacy for extracting steviol glycosides.[1][5][7] Isopropyl alcohol has also been reported as a suitable solvent.[8] Water is a green and effective solvent, particularly at elevated temperatures.[9]
Q3: What are the key parameters influencing the yield of this compound?
A3: The primary factors affecting extraction yield are:
-
Solvent Composition: The type of solvent and its concentration (e.g., ethanol-water ratio) significantly impact extraction efficiency.[7][10]
-
Temperature: Higher temperatures generally increase the solubility of steviol glycosides and improve extraction kinetics. However, excessively high temperatures can lead to the degradation of target compounds.[1][9]
-
Extraction Time: Sufficient extraction time is necessary to ensure complete recovery of Reb O. However, prolonged extraction times may not significantly increase yield and could lead to the extraction of undesirable impurities.[11][12]
-
Solid-to-Liquid Ratio: A lower ratio of plant material to solvent generally favors a higher extraction yield.[11][13]
-
Particle Size: Grinding the dried Stevia leaves to a smaller particle size increases the surface area available for solvent interaction, thus improving extraction efficiency.[8]
Q4: How can I remove impurities, such as pigments and waxes, from my Reb O extract?
A4: A common initial step is to defat the dried leaf material with a non-polar solvent like hexane to remove waxes and pigments.[14] During purification, techniques like treatment with ferric chloride and calcium oxide, followed by filtration, can precipitate impurities.[4] Adsorption resins and activated carbon can also be used for decolorization.[4][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reb O Yield | 1. Inefficient solvent system. 2. Suboptimal extraction temperature or time. 3. Inadequate particle size reduction. 4. Incomplete extraction. | 1. Experiment with different solvent polarities (e.g., varying ethanol/water ratios). 2. Optimize temperature and time using a Design of Experiments (DoE) approach. A temperature range of 50-80°C is often effective.[1][9] 3. Ensure Stevia leaves are finely ground. 4. Consider sequential extractions to maximize recovery. |
| High Impurity Levels in Extract | 1. Co-extraction of undesirable compounds (pigments, lipids). 2. Ineffective purification steps. | 1. Introduce a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and pigments.[14] 2. Incorporate clarification steps using flocculants or adsorbents. Employ column chromatography for more refined purification.[5] |
| Inconsistent Results Between Batches | 1. Variation in raw material (e.g., plant age, harvest time). 2. Lack of precise control over extraction parameters. | 1. Standardize the source and pre-processing of Stevia leaves. The concentration of steviol glycosides can vary based on cultivation and harvesting conditions.[15] 2. Maintain strict control over temperature, time, solvent composition, and solid-to-liquid ratio for each extraction. |
| Thermal Degradation of Reb O | 1. Excessively high extraction temperatures. | 1. While higher temperatures can improve yield, they can also lead to degradation. Determine the optimal temperature that balances yield and stability. For many steviol glycosides, temperatures above 80°C may cause degradation.[9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Steviol Glycosides
This protocol is adapted from methodologies described for Rebaudioside A and can serve as a starting point for Reb O extraction.[8]
-
Preparation of Plant Material: Dry Stevia rebaudiana leaves at 60°C for 2 hours and grind them into a fine powder.
-
Extraction:
-
Suspend 10 g of the dried leaf powder in 100 mL of 60% (v/v) isopropanol in a glass reactor.
-
Adjust the pH to 7.0 using a 0.01 M sodium phosphate buffer.
-
Immerse the tip of an ultrasound probe approximately 1.5 cm into the slurry.
-
Sonicate the mixture at a power of 360 W for 18 minutes at a constant temperature of 30°C.
-
-
Separation:
-
Centrifuge the extract to separate the supernatant from the solid residue.
-
Filter the supernatant to remove any remaining particulate matter.
-
-
Analysis:
-
Analyze the Reb O content in the supernatant using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Steviol Glycosides
This protocol is based on an efficient method developed for stevioside and Rebaudioside A.[1]
-
Preparation of Plant Material: Use dried and powdered leaves of Stevia rebaudiana.
-
Extraction:
-
Place 100 mg of the powdered leaves in a flask with 10 mL of 80:20 (v/v) methanol:water.
-
Conduct the extraction in a microwave extractor at a power of 80 W for 1 minute, maintaining the temperature at 50°C.
-
-
Processing:
-
Filter the extract and concentrate it to dryness under a vacuum at 50°C.
-
-
Analysis:
-
Redissolve the dried extract in a suitable solvent for HPLC analysis to quantify Reb O.
-
Data Presentation
Table 1: Comparison of Optimal Conditions for Steviol Glycoside Extraction using Different Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Solid:Liquid Ratio | Key Findings | Reference |
| Maceration | 50% Ethanol | 54 | 112 min | 1:118 g/mL | Optimized conditions for maceration. | [2] |
| Ultrasound-Assisted | 60% Isopropanol | 30 | 18 min | 1:10 g/mL | Achieved a high yield of Rebaudioside A (35.61 g/100g ). | [8] |
| Microwave-Assisted | 80:20 Methanol:Water | 50 | 1 min | 1:100 g/mL | Rapid and efficient, yielding 8.64% stevioside and 2.34% Rebaudioside A. | [1] |
| Percolation | 35% Ethanol | 70 | - | - | Optimal for extraction kinetics of stevioside and Rebaudioside A. | [7][10][16] |
| Conventional | Ethanol | 40 | 1 hour | 1:25 | Produced 12.48% stevioside and 0.57% Rebaudioside A. | [13] |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for low this compound extraction yield.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. jetir.org [jetir.org]
- 3. Stevia - Wikipedia [en.wikipedia.org]
- 4. foodadditives.net [foodadditives.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. WO2016023103A1 - Methods of extraction and purification from stevia reba udiana of compositions with enhanced rebaudioside-m content, uses of said composition and natural sweetener compositions with said composition - Google Patents [patents.google.com]
- 7. redalyc.org [redalyc.org]
- 8. Extraction of rebaudioside-A by sonication from Stevia rebaudiana Bertoni leaf and decolorization of the extract by polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cetjournal.it [cetjournal.it]
- 10. researchgate.net [researchgate.net]
- 11. umpir.ump.edu.my [umpir.ump.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Factors Affecting Extraction of Rebaudioside A & Stevioside from Stevia Leaves | International Journal of Engineering Technology and Sciences [journal.ump.edu.my]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. dialnet.unirioja.es [dialnet.unirioja.es]
Troubleshooting Peak Tailing for Rebaudioside O in HPLC: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Rebaudioside O.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. For this compound analysis, peak tailing can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and compromised precision.[1][2]
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[3] For this compound, a large glycoside, common causes include:
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based reversed-phase columns.[2][4] Basic compounds are particularly prone to interacting with these acidic silanol groups.[3][5]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or the stationary phase, causing peak tailing.[1][5]
-
Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase, contamination, or the formation of voids, all of which can cause peak tailing.[1][2]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, poorly made connections, or large detector cell volumes, can contribute to peak broadening and tailing.[2][4][5]
-
Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[1][2][4]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[2][6]
Q3: How can I quickly diagnose the cause of peak tailing for this compound?
A3: A good first step is to observe if the peak tailing affects all peaks in the chromatogram or just the this compound peak.
-
All peaks tailing: This often points to a system-wide issue such as an improper connection, a void in the column, or a problem with the mobile phase.[6]
-
Only the this compound peak (or other steviol glycosides) is tailing: This suggests a chemical interaction between the analyte and the stationary phase.[6]
Troubleshooting Guides
Guide 1: Addressing Secondary Interactions
Secondary interactions with residual silanol groups are a frequent cause of peak tailing for polar compounds like this compound.
Problem: The this compound peak exhibits significant tailing, while other less polar compounds in the sample have symmetrical peaks.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Acidic mobile phases (e.g., pH 2.5-3.0) can suppress the ionization of residual silanol groups on the silica packing, minimizing secondary interactions.[3] A common mobile phase for steviol glycosides includes a phosphate buffer at a pH of around 2.6.[7][8]
-
Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically blocks many of the residual silanol groups.[3][5]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.[4][9]
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as one with a polar-embedded group, may provide better peak shape for polar analytes.[5]
Guide 2: Optimizing Mobile Phase and Sample Conditions
Incorrect mobile phase composition or sample preparation can significantly impact peak shape.
Problem: All peaks, including this compound, are tailing or fronting.
Troubleshooting Steps:
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Inconsistent pH or composition can lead to variable retention times and poor peak shape.
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can cause pressure fluctuations and baseline instability, which may affect peak shape.[7]
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve the this compound standard and sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.[2]
-
Evaluate Sample Concentration: If column overload is suspected, dilute the sample and reinject.[1]
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol is a general guideline based on established methods for steviol glycoside analysis.[7][8][10]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a 10 mmol/L sodium phosphate buffer (pH adjusted to 2.6). A common isocratic ratio is 32:68 (v/v) acetonitrile:buffer.[7][8]
-
Sample Preparation: Dissolve this compound standard in the mobile phase to a concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm filter before injection.
Data Presentation
Table 1: HPLC Method Parameters for Steviol Glycoside Analysis
| Parameter | Recommended Value | Reference |
| Column Type | C18 | [8][10] |
| Column Dimensions | 250 mm x 4.6 mm | [8][10] |
| Particle Size | 5 µm | [8][10] |
| Mobile Phase | Acetonitrile : 10 mM Sodium Phosphate Buffer | [7][8][10] |
| Mobile Phase pH | 2.6 | [7][8] |
| Acetonitrile:Buffer Ratio | 32:68 (v/v) | [7][8] |
| Flow Rate | 1.0 mL/min | [8][10] |
| Temperature | 40 °C | [7][10] |
| Detection Wavelength | 210 nm | [7][10] |
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing issues.
Diagram 2: Chemical Interactions Leading to Peak Tailing
Caption: Visualization of primary and secondary interactions causing peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. chromtech.com [chromtech.com]
- 6. support.waters.com [support.waters.com]
- 7. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 8. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 9. agilent.com [agilent.com]
- 10. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
improving the resolution of Rebaudioside O from other steviol glycosides
Welcome to the technical support center for the purification of Rebaudioside O (Reb O). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the resolution of Reb O from other steviol glycosides during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between Reb O and Reb D in HPLC. | Inadequate stationary phase chemistry. | Switch to a column with a different selectivity. XSelect Premier HSS T3 columns have shown good resolution for steviol glycoside pairs.[1] |
| Non-optimal mobile phase composition. | Adjust the acetonitrile/water gradient. A shallow gradient can improve the separation of closely eluting compounds.[1][2] | |
| Inappropriate column temperature. | Optimize the column temperature. Temperatures between 40°C and 60°C can improve the separation of steviol glycosides.[2] | |
| Co-crystallization of Reb O with other steviol glycosides. | Improper solvent system. | Utilize a solvent system that exploits the solubility differences between Reb O and other glycosides. Methanol and ethanol-water mixtures are commonly used for crystallizing steviol glycosides.[3][4] |
| Cooling rate is too fast. | Employ a slower cooling rate during crystallization to allow for more selective precipitation of the target compound. | |
| Low yield of purified Reb O. | Loss of Reb O in the mother liquor during crystallization. | Concentrate the mother liquor and perform a second crystallization. Alternatively, subject the mother liquor to chromatographic purification to recover the remaining Reb O.[4] |
| Degradation of Reb O during processing. | Avoid harsh pH and high temperatures during extraction and purification. | |
| Presence of unknown impurities in the final Reb O product. | Incomplete removal of non-steviol glycoside components from the initial extract. | Incorporate a clarification step using flocculants (e.g., calcium hydroxide) or adsorption resins (e.g., Amberlite XAD-7) to remove pigments and other impurities before final purification steps.[4] |
| Formation of isomers or degradation products. | Analyze the impurities using mass spectrometry (MS) and NMR to identify their structures. Adjust purification parameters to prevent their formation. |
Frequently Asked Questions (FAQs)
1. What is the most effective HPLC column for separating this compound from other steviol glycosides?
Based on studies, C18 columns are widely used for the separation of steviol glycosides.[1] Specifically, XSelect Premier HSS T3 columns have demonstrated excellent resolution for critical pairs of steviol glycosides, including those eluting near this compound.[1] The choice of column will also depend on the specific steviol glycoside profile of your sample.
2. How can I improve the resolution of Reb O using my existing HPLC method?
To improve resolution without changing the column, you can try the following:
-
Optimize the mobile phase gradient: A slower, more shallow gradient of acetonitrile and an acidic aqueous phase (e.g., water with 0.1% formic acid) can enhance the separation of closely related compounds.[5]
-
Adjust the column temperature: Increasing the temperature can improve peak shape and resolution for some steviol glycosides. Experiment with temperatures between 30°C and 60°C.[1][2]
-
Lower the flow rate: Decreasing the flow rate can lead to better separation, although it will increase the run time.
3. What are the recommended solvent systems for the crystallization of this compound?
While specific data for Reb O crystallization is limited, methods for other steviol glycosides can be adapted. Anhydrous methanol and mixtures of ethanol and water are effective for crystallizing steviol glycosides like Rebaudioside A.[3][4] The optimal solvent ratio and temperature will need to be determined empirically for Reb O.
4. Can enzymatic modification be used to improve the separation of this compound?
Yes, enzymatic modification can be a useful strategy. Enzymes like cyclodextrin glucanotransferases (CGTases) can be used to transfer glucose units to steviol glycosides.[6][7] This modification alters the polarity and structure of the glycosides, which can significantly change their retention behavior in chromatography, potentially separating a previously co-eluting impurity from Reb O.
5. How can I confirm the purity of my final this compound product?
Purity should be assessed using a combination of analytical techniques:
-
HPLC-UV: To quantify the main peak and detect any impurities with a UV chromophore.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of Reb O and identify any impurities.[8]
-
Quantitative NMR (qNMR): To determine the absolute purity of the sample against a certified reference standard.[9]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Steviol Glycoside Analysis
This protocol is a general method for the analysis of steviol glycosides and can be optimized for the specific resolution of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., XSelect Premier HSS T3, 2.5 µm, 4.6 mm x 150 mm).[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or phosphoric acid for buffer preparation)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution Program:
-
HPLC Conditions:
-
Sample Preparation:
-
Dissolve the steviol glycoside sample in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Crystallization of Steviol Glycosides
This protocol provides a general framework for the purification of steviol glycosides by crystallization.
Materials:
-
Crude steviol glycoside extract
-
Methanol or Ethanol (anhydrous)
-
Water (distilled)
-
Crystallization vessel with stirring and temperature control
Procedure:
-
Dissolution: Dissolve the crude steviol glycoside mixture in a minimal amount of a hot solvent system (e.g., 9:1 ethanol:water).[4]
-
Cooling and Crystallization: Slowly cool the solution while stirring gently. The target steviol glycoside will start to crystallize as the solubility decreases. The cooling rate should be controlled to promote the formation of pure crystals.
-
Filtration: Once crystallization is complete, filter the mixture to separate the crystals from the mother liquor.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Recrystallization (Optional): For higher purity, the crystallization process can be repeated.[4]
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for improving HPLC resolution of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. scirp.org [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. steviashantanu.com [steviashantanu.com]
- 8. Isolation and Characterization of a Novel Rebaudioside M Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of Rebaudioside M Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Purification of Rebaudioside O
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of Rebaudioside O (Reb O).
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic and crystallization steps of this compound purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of Reb O after Chromatography | Co-elution with other steviol glycosides: Due to their similar chemical structures, other steviol glycosides can be difficult to separate from Reb O.[1][2] | - Optimize chromatographic conditions: Experiment with different stationary phases (e.g., C18, amino columns) and mobile phase gradients (e.g., acetonitrile/water).[2] - Employ multi-column systems: A series of columns with different selectivities can improve separation.[1] - Consider alternative chromatography modes: Hydrophilic Interaction Chromatography (HILIC) can be effective for separating polar glycosides. |
| Low Yield of Reb O | Irreversible adsorption to the column: Some resins may strongly bind to steviol glycosides, leading to poor recovery. Degradation during purification: Reb O may be sensitive to pH and temperature extremes.[3][4] | - Select appropriate resins: Macroporous adsorbent resins are commonly used for steviol glycoside purification.[5] - Control pH and temperature: Maintain a neutral to slightly acidic pH and avoid high temperatures during processing.[3][4] - Optimize elution solvent: Ensure the elution solvent is strong enough to desorb Reb O without causing degradation. |
| Poor Crystallization of Reb O | Inappropriate solvent system: The choice of solvent and anti-solvent is critical for inducing crystallization.[6][7] Presence of impurities: Co-purified compounds can inhibit crystal formation. Suboptimal temperature profile: The cooling rate during crystallization affects crystal growth.[8] | - Screen various solvent systems: Mixtures of ethanol, methanol, and water are commonly used for steviol glycoside crystallization.[8][9] - Improve upstream purification: Ensure the pre-crystallization Reb O solution is of high purity. - Control cooling rate: A slow and controlled cooling process generally yields better crystals.[10] |
| Inconsistent Batch-to-Batch Purity | Variability in raw material: The concentration of Reb O and other glycosides can vary between different batches of stevia extract.[11] Inconsistent process parameters: Minor variations in chromatographic conditions or crystallization protocols can lead to different outcomes. | - Standardize raw material: If possible, source stevia extract with a consistent glycoside profile. - Implement strict process controls: Carefully monitor and control all critical process parameters, including flow rates, temperatures, and solvent compositions. |
| Difficulty in Removing Specific Impurities | Structural similarity of impurities: Certain steviol glycosides may have nearly identical chromatographic behavior to Reb O. | - Utilize advanced separation techniques: Techniques like simulated moving bed (SMB) chromatography can offer higher resolution for difficult separations.[12] - Enzymatic treatment: In some cases, specific enzymes can be used to modify and remove unwanted glycosides.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the large-scale purification of this compound?
A1: The primary challenges stem from the complex mixture of structurally similar steviol glycosides present in the initial stevia extract.[1][2] These include:
-
Low abundance: Reb O is a minor glycoside, making its isolation in large quantities inherently difficult.
-
Co-elution: The similar polarity and structure of other steviol glycosides lead to difficulties in achieving high purity through chromatography.[2]
-
Crystallization difficulties: The presence of other glycosides can inhibit the crystallization of Reb O.
Q2: Which chromatographic techniques are most suitable for Reb O purification?
A2: A combination of chromatographic methods is often necessary. Reversed-phase chromatography on C18 columns is a common starting point. For separating highly polar glycosides like Reb O, Hydrophilic Interaction Chromatography (HILIC) can be particularly effective. The use of macroporous adsorbent resins in a multi-column setup is also a viable strategy for industrial-scale purification.[1][5]
Q3: What are the optimal storage conditions for this compound during and after purification?
A3: this compound, like other steviol glycosides, is susceptible to degradation under certain conditions. Stability is influenced by pH and temperature. Generally, it is recommended to store Reb O solutions at a neutral to slightly acidic pH and at cool temperatures to minimize degradation.[3][4] For long-term storage, a dry, crystalline form is preferred.
Q4: Can enzymatic methods be used to improve the purity of this compound?
A4: Enzymatic bioconversion is an emerging technology in the stevia industry. Specific enzymes can be used to convert other steviol glycosides into a single, desired compound or to remove specific impurities.[13] While research has focused on producing Reb D and Reb M through these methods, similar principles could potentially be applied to improve the yield and purity of Reb O.
Experimental Protocols
Protocol 1: General Chromatographic Purification of Steviol Glycosides
This protocol provides a general framework. Specific parameters must be optimized for this compound.
-
Column Preparation: Pack a column with a suitable stationary phase (e.g., C18 silica or a macroporous adsorbent resin). Equilibrate the column with the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
Sample Loading: Dissolve the crude stevia extract in the initial mobile phase and load it onto the column.
-
Elution: Begin the elution process with a gradient of increasing organic solvent (e.g., acetonitrile). The gradient profile should be optimized to achieve the best separation of Reb O from other glycosides.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing the highest concentration and purity of Reb O.[14]
-
Pooling and Concentration: Pool the high-purity Reb O fractions and concentrate them under reduced pressure.
Protocol 2: General Crystallization of Steviol Glycosides
This protocol outlines a general procedure for crystallization. The solvent ratios and temperatures will need to be optimized for Reb O.
-
Dissolution: Dissolve the concentrated, high-purity Reb O fraction in a suitable solvent system (e.g., a mixture of methanol and water or ethanol and water) with gentle heating.[9][10]
-
Cooling and Crystallization: Slowly cool the solution to induce crystallization. The cooling rate should be controlled to promote the formation of well-defined crystals.[10] Seeding with a small amount of pure Reb O crystals can facilitate this process.
-
Filtration: Once crystallization is complete, separate the crystals from the mother liquor by filtration.
-
Washing: Wash the crystals with a cold solvent (e.g., cold ethanol) to remove any remaining impurities.
-
Drying: Dry the purified Reb O crystals under vacuum at a controlled temperature.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. WO2016023103A1 - Methods of extraction and purification from stevia reba udiana of compositions with enhanced rebaudioside-m content, uses of said composition and natural sweetener compositions with said composition - Google Patents [patents.google.com]
- 2. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. auetd.auburn.edu [auetd.auburn.edu]
- 5. researchgate.net [researchgate.net]
- 6. EP2124633B1 - Method of producing purified rebaudioside a compositions using solvent/antisolvent crystallization - Google Patents [patents.google.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. steviashantanu.com [steviashantanu.com]
- 11. academic.oup.com [academic.oup.com]
- 12. US20110087011A1 - Separation of rebaudioside a from stevia glycosides using chromatography - Google Patents [patents.google.com]
- 13. A strategy to increase rebaudioside A content based on one-step bioconversion of Stevia extract to steviol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
minimizing degradation of Rebaudioside O during sample preparation
Welcome to the Technical Support Center for Rebaudioside O (Reb O). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of Reb O during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors leading to the degradation of this compound and other steviol glycosides are exposure to acidic conditions (low pH), high temperatures, and ultraviolet (UV) light.[1][2][3][4] The stability of Reb O is similar to other steviol glycosides like Rebaudioside A and M.[5]
Q2: What are the typical degradation products of this compound?
A2: Under hydrolytic conditions, particularly in acidic environments, this compound is expected to undergo degradation through pathways similar to other major steviol glycosides like Rebaudioside A and M. These pathways include isomerization of the C-16 olefin, hydration of the olefin, and hydrolysis of the glycosidyl ester at C-19.[1][5][6][7] The resulting degradation products are typically other steviol glycosides with fewer sugar moieties or structural rearrangements of the steviol backbone.
Q3: How can I minimize Reb O degradation during sample storage?
A3: To minimize degradation during storage, it is recommended to store this compound as a dry powder at ambient temperature with controlled humidity.[5] If in solution, it is best to use a neutral pH buffer, protect from light, and store at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).
Q4: Is this compound susceptible to enzymatic degradation during sample preparation?
A4: While the primary concern during typical sample preparation is chemical degradation, enzymatic hydrolysis can occur if samples are derived from biological matrices that contain active glycosidases.[8][9] However, for most analytical procedures involving purified Reb O, enzymatic degradation is not a major concern unless specific enzymes are intentionally introduced.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation of samples containing this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of Reb O in acidic samples. | Acid-catalyzed hydrolysis or isomerization.[1][2] | - Neutralize the sample to a pH between 6.0 and 8.0 as early as possible in the workflow. - If the acidic condition is necessary for extraction, minimize the exposure time and keep the sample at a low temperature (e.g., on ice). - Consider using a solid-phase extraction (SPE) method that allows for rapid cleanup and pH adjustment. |
| Appearance of unexpected peaks in the chromatogram. | Degradation of Reb O into various byproducts.[1][7] | - Analyze the mass of the unexpected peaks by LC-MS to identify potential degradation products (e.g., loss of glucose units, isomerization). - Review the sample preparation workflow for exposure to excessive heat, light, or acidic/basic conditions. - Prepare fresh samples, taking care to control temperature and pH. |
| Inconsistent quantification results between replicate samples. | Incomplete dissolution or ongoing degradation. | - Ensure complete dissolution of Reb O in the initial solvent. Sonication can aid this process.[10] - Use a solvent system where Reb O is known to be stable (e.g., acetonitrile/water mixtures at neutral pH).[11][12][13][14] - Process all replicates under identical and controlled conditions (temperature, time, pH, light exposure). |
| Precipitation of Reb O during sample preparation. | Poor solubility in the chosen solvent system. | - this compound has limited solubility in pure water and ethanol.[5] Use mixtures of water and organic solvents like acetonitrile or methanol to improve solubility.[11][12][13][14] - Gently warm the solution to aid dissolution, but avoid high temperatures that could cause degradation. - For aqueous solutions, consider the use of solubility enhancers, though their compatibility with the analytical method must be verified. |
Quantitative Data Summary
The following tables summarize the stability of major steviol glycosides, which can be considered analogous to this compound, under various conditions.
Table 1: Stability of Rebaudioside A in Aqueous Buffer Solutions after 6 Months
| pH | Buffer | Temperature (°C) | Reb A Loss (%) |
| 3 | Citrate | 20-30 | < 6 |
| 3 | Phosphate | 20-30 | < 6 |
| 5 | Citrate | 20 | < 6 |
| 5 | Phosphate | 20 | > 6 |
| 7 | Citrate | 20 | < 6 |
| 7 | Phosphate | 20 | > 6 |
| (Data adapted from a kinetic study on Rebaudioside A degradation)[2] |
Table 2: Stability of Stevioside and Rebaudioside A in Soft Drinks at 80°C
| Sweetener | Storage Time (hours) | Degradation (%) |
| Stevioside | 24 | Up to 70 |
| Stevioside | 48 | Up to 70 |
| Stevioside | 72 | Up to 70 |
| Rebaudioside A | 24 | Less than Stevioside |
| Rebaudioside A | 48 | Less than Stevioside |
| Rebaudioside A | 72 | Less than Stevioside |
| (Data indicates Stevioside is less stable than Rebaudioside A under these conditions)[3] |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis of this compound
This protocol is a general guideline for preparing solid and liquid samples for quantification of this compound by HPLC.
Materials:
-
This compound sample (e.g., purified compound, food product)
-
HPLC grade acetonitrile, methanol, and water
-
Sodium phosphate buffer (10 mM, pH 2.6, or neutral pH buffer as needed)
-
0.25 µm or 0.45 µm syringe filters
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Solid Samples (e.g., powders, extracts): a. Accurately weigh approximately 50-100 mg of the homogenized sample into a volumetric flask. b. Add a diluent, typically a mixture of acetonitrile and water (e.g., 30:70 v/v), to dissolve the sample.[15] c. Vortex the sample for at least 20 seconds to ensure thorough mixing.[16] d. Place the flask in an ultrasonic bath for 15 minutes to facilitate complete dissolution.[10] e. Allow the solution to return to room temperature and dilute to the final volume with the diluent. f. Centrifuge an aliquot of the solution at 8,000-10,000 x g for 10-15 minutes.[10] g. Filter the supernatant through a 0.25 µm or 0.45 µm syringe filter into an HPLC vial.[10][17]
-
Liquid Samples (e.g., beverages): a. For carbonated beverages, degas the sample by placing it in an ultrasonic bath for approximately 20 minutes.[10] b. If necessary, dilute the sample with the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture). c. For complex matrices like dairy products, a protein precipitation step may be required. This can be achieved by adding acetonitrile and Carrez solutions, followed by centrifugation.[10] d. Filter the sample through a 0.25 µm or 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Acid Hydrolysis for Structural Confirmation
This protocol can be used to hydrolyze the glycosidic bonds of this compound to confirm the steviol aglycone structure. Note that this is a forced degradation protocol.
Materials:
-
This compound sample
-
0.1 M Phosphoric Acid (or other suitable acid)
-
Heating block or water bath
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Solid-Phase Extraction (SPE) cartridges for cleanup (optional)
Procedure:
-
Dissolve a known amount of this compound in 0.1 M phosphoric acid to a final pH of approximately 2.0.
-
Incubate the solution at a controlled elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[7]
-
After incubation, cool the sample to room temperature.
-
Neutralize the sample with a suitable base.
-
Analyze the resulting solution by LC-MS to identify the aglycone and partially hydrolyzed steviol glycosides. An SPE cleanup step may be necessary before analysis to remove excess salts.
Visualizations
Caption: Major degradation pathways for this compound.
References
- 1. Mechanisms of Rebaudioside A Degradation and Ingredient-Sweetener Interactions in Beverages during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of the Stevia-Derived Sweetener Rebaudioside A in Solution as Affected by Ultraviolet Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural Characterization of the Degradation Products of a Minor Natural Sweet Diterpene Glycoside Rebaudioside M under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Synthesis and Structural Characterization of Rebaudioside D3, a Minor Steviol Glycoside of Stevia rebaudiana Bertoni [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | Semantic Scholar [semanticscholar.org]
- 12. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. air.unimi.it [air.unimi.it]
Technical Support Center: Optimization of Enzymatic Transglycosylation of Rebaudioside O
Welcome to the Technical Support Center for the optimization of enzymatic transglycosylation of Rebaudioside O (Reb O). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is enzymatic transglycosylation of this compound?
Enzymatic transglycosylation is a biochemical process used to modify this compound, a naturally occurring steviol glycoside sweetener found in the Stevia rebaudiana plant[1][2][3]. The process involves using enzymes to attach additional sugar (glycosyl) units to the Reb O molecule. This modification is primarily done to improve the sensory profile of the sweetener, such as reducing bitterness or aftertaste and enhancing its similarity to sucrose[4][5].
Q2: Which enzymes are typically used for this process?
The most common enzymes used for the transglycosylation of steviol glycosides are Cyclodextrin Glucosyltransferases (CGTases) from various bacterial sources (e.g., Paenibacillus macerans, Geobacillus sp.) and UDP-glucosyltransferases (UGTs) , such as UGT76G1 from S. rebaudiana itself[4][6][7].
-
CGTases are microbial amylolytic enzymes that transfer glucose units from donor substrates like starch or maltodextrin to the steviol glycoside[4][8].
-
UGTs are enzymes involved in the natural biosynthesis of steviol glycosides and utilize activated sugar donors like UDP-glucose[6][7].
Other enzymes like β-glucosidases and β-galactosidases have also been explored for this purpose[9].
Q3: What are the common glycosyl donors for the reaction?
The choice of glycosyl donor depends on the enzyme being used:
-
For CGTases , inexpensive polysaccharides like soluble starch, maltodextrin, or cyclodextrins are used as donors[8][10].
-
For UGTs , an activated sugar, typically UDP-glucose (UDPG) , is required. To make this process more cost-effective, a UDPG regeneration system is often coupled with the reaction, using sucrose and a catalytic amount of UDP with a sucrose synthase (SuSy) enzyme[6][11].
Q4: How can the yield of glucosylated Reb O be improved?
Improving the yield involves optimizing several key reaction parameters:
-
Enzyme Selection and Engineering: Using engineered enzymes with higher catalytic efficiency or stability can significantly boost yields[11][12][13].
-
Reaction Conditions: Optimizing pH, temperature, and reaction time is crucial. These parameters are specific to the enzyme being used[4][11].
-
Substrate Concentrations: Adjusting the ratio of the glycosyl donor to the Reb O acceptor is critical. High concentrations of the donor can favor the transglycosylation reaction over hydrolysis[14].
-
UDPG Regeneration: When using UGTs, an efficient UDPG regeneration system is essential for driving the reaction forward and achieving high conversion rates[6][11].
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Verify enzyme activity with a standard substrate before use. Ensure proper storage conditions (-20°C or as recommended). Avoid repeated freeze-thaw cycles. |
| Incorrect Reaction Buffer/pH | Each enzyme has an optimal pH range. For many CGTases, this is between pH 5.0 and 7.5[8][15]. Verify the pH of your reaction buffer and adjust as necessary. |
| Sub-optimal Temperature | Enzyme activity is highly temperature-dependent. For CGTases, optimal temperatures can range from 30°C to 60°C[10][15]. Run pilot reactions at different temperatures to determine the optimum for your specific enzyme. |
| Poor Substrate Solubility | Steviol glycosides can have limited solubility. Consider using a co-solvent like DMSO (up to 25%) to improve the solubility of Reb O and the final products[11]. |
| Insufficient Glycosyl Donor | Ensure the donor substrate (e.g., starch, maltodextrin) is in sufficient excess. For UGT systems, confirm that the UDPG regeneration system (sucrose, SuSy enzyme, UDP) is active and components are at optimal concentrations[11]. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Recommended Solution |
| Enzyme Characteristics | CGTases are known to produce a mixture of products with varying numbers of glucose units attached (mono-, di-, tri-glucosylated, etc.)[8][15]. This is an inherent property of the enzyme. |
| Prolonged Reaction Time | Longer reaction times can lead to the formation of more highly glucosylated, and sometimes undesired, byproducts. Perform a time-course experiment to identify the optimal time to stop the reaction for the desired product. |
| Hydrolysis of Product | The same enzyme that performs transglycosylation can also hydrolyze the newly formed products, especially as acceptor concentration decreases. Monitor the reaction over time; the concentration of your desired product may peak and then decline[9]. |
| Undesired Glycosylation Position | To improve taste, it is often desirable to add glucose units at the C-13 position while suppressing glycosylation at the C-19 position. Some research suggests using β-amylase after the initial reaction to shorten the oligo-glucosyl chains at the C-19 position[8]. |
Problem 3: Difficulty in Product Purification and Analysis
| Possible Cause | Recommended Solution |
| Complex Product Mixture | The reaction often yields the desired product, unreacted Reb O, and various byproducts with similar chemical properties, making separation difficult. |
| Inadequate Analytical Method | Standard HPLC methods may not be sufficient to resolve all products. |
| Solution: Analytical Techniques | Use High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (LC-DAD) for quantification. For structural confirmation and identification of different glucosylated species, use Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF-MS[4][16]. |
| Solution: Purification Strategy | Purification can be achieved using preparative HPLC or column chromatography with resins like Amberlite XAD series or silica gel, though optimization of the mobile phase will be required. |
Data and Experimental Protocols
Table 1: Optimized Reaction Conditions for Transglycosylation of Steviol Glycosides
Note: As specific data for this compound is limited, the following data is based on studies with closely related steviol glycosides like Rebaudioside A and Stevioside, which provide a strong starting point for optimization.
| Parameter | Enzyme System | Acceptor Substrate | Donor Substrate | Optimal Conditions | Conversion Yield | Reference |
| Temperature | CGTase (from Alkalihalobacillus oshimesis) | Steviol Glycosides (10 g/L) | Soluble Starch (50 g/L) | < 40°C | Reb A: 90.8% | [10] |
| pH | CGTase-15 | Rebaudioside A | Starch | pH 5.0 - 10.0 | - | [15] |
| Reaction Time | Engineered YojK + AtSuSy | Rebaudioside A (20 mM) | Sucrose | 15 hours | 91.3% | [11] |
| Co-solvent | Engineered YojK + AtSuSy | Rebaudioside A | Sucrose | 5-25% DMSO | - | [11] |
| UDPG Regeneration | UGT76G1 + AtSUS1 | Stevioside (2.4 mM) | Sucrose (7.2 mM), UDP (0.006 mM) | 30 hours | 78% | [6] |
Protocol: General Lab-Scale Enzymatic Transglycosylation using CGTase
This protocol provides a general framework. It should be optimized for your specific enzyme and substrate.
-
Substrate Preparation:
-
Prepare a stock solution of this compound (e.g., 10 g/L) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5). If solubility is an issue, DMSO can be added as a co-solvent.
-
Prepare the glycosyl donor solution (e.g., 50 g/L soluble starch) in the same buffer. Heat gently to dissolve the starch completely, then cool to the reaction temperature.
-
-
Reaction Setup:
-
In a temperature-controlled vessel, combine the this compound solution and the soluble starch solution.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 40°C) for 10-15 minutes to equilibrate.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the CGTase enzyme to the mixture. The optimal enzyme concentration should be determined experimentally (a starting point could be 20-50 U/g of substrate).
-
Incubate the reaction mixture with gentle agitation for a set period (e.g., 4 to 24 hours).
-
-
Reaction Monitoring and Termination:
-
Withdraw small aliquots at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Terminate the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., trifluoroacetic acid to a final concentration of 0.1%).
-
Analyze the samples by HPLC-DAD to monitor the disappearance of the Reb O peak and the appearance of new, more polar product peaks.
-
-
Product Analysis:
-
Filter the samples through a 0.22 µm syringe filter before injecting into the HPLC system.
-
Use a C18 column and a gradient of acetonitrile and water (with 0.1% formic or acetic acid) to separate the products.
-
Identify and quantify the products based on retention times and calibration curves of available standards. Confirm the identity of novel products using LC-MS.
-
Visualizations
Experimental Workflow Diagram
Caption: A flowchart of the key steps in a typical transglycosylation experiment.
Troubleshooting Logic for Low Yield
Caption: A decision tree to diagnose and solve issues related to low reaction yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1220616-48-7 | OR44884 | Biosynth [biosynth.com]
- 3. CAS 1220616-48-7: this compound | CymitQuimica [cymitquimica.com]
- 4. Transglycosylation of Steviol Glycosides and Rebaudioside A: Synthesis Optimization, Structural Analysis and Sensory Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stevia Glycosides: Chemical and Enzymatic Modifications of Their Carbohydrate Moieties to Improve the Sweet-Tasting Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. WO2014122227A2 - Methods for improved production of rebaudioside d and rebaudioside m - Google Patents [patents.google.com]
- 8. steviashantanu.com [steviashantanu.com]
- 9. β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Bioconversion of Stevioside and Rebaudioside A to Glucosylated Steviol Glycosides Using an Alkalihalobacillus oshimesis-Derived Cyclodextrin Glucanotransferase [mdpi.com]
- 11. Frontiers | Highly efficient production of rebaudioside D enabled by structure-guided engineering of bacterial glycosyltransferase YojK [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Engineering of cyclodextrin glycosyltransferase improves the conversion efficiency of rebaudioside A to glucosylated steviol glycosides and increases the content of short-chain glycosylated steviol glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transglycosylation of Steviol Glycosides and Rebaudioside A: Synthesis Optimization, Structural Analysis and Sensory Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues of Rebaudioside O in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Rebaudioside O in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical aqueous solubility of this compound?
Q2: Why is my this compound not dissolving in water?
The low aqueous solubility of this compound can be attributed to its molecular structure, which, like other steviol glycosides, can form tight crystal structures that are difficult to disrupt with water alone[3]. The crystalline form of the compound is significantly less soluble than its amorphous form[2]. Factors such as temperature, pH, and the presence of other solutes can also significantly impact its ability to dissolve.
Q3: What are the common methods to improve the solubility of this compound?
Several methods have been successfully employed to enhance the aqueous solubility of structurally similar steviol glycosides, and these are likely applicable to this compound. These methods include:
-
Temperature Adjustment: Increasing the temperature of the aqueous solution can enhance solubility[1][4][5].
-
pH Modification: The stability and, by extension, solubility of some steviol glycosides can be influenced by pH[6].
-
Co-solvents: The use of binary solvent systems, such as ethanol-water mixtures, can significantly improve solubility compared to water alone[4][7][8][9].
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Cyclodextrin Inclusion Complexation: Forming inclusion complexes with cyclodextrins, such as gamma-cyclodextrin, has been shown to increase the solubility of rebaudiosides A, C, and D[10][11][12].
-
Use of Solubility Enhancers: Certain compounds, including other steviol glycosides, natural emulsifiers, hydroxycinnamic acids, and polyols like erythritol, can act as solubility enhancers[3][13][14].
-
Preparation of Amorphous Forms: Converting the crystalline form to an amorphous form through techniques like spray-drying or freeze-drying can lead to higher solubility[1][15].
Q4: Can I use co-solvents to dissolve this compound? What are the recommended ratios?
Yes, co-solvents are a viable option. For other steviol glycosides like Rebaudioside A and Stevioside, ethanol-water mixtures have been shown to be effective[4][7][8][9]. The optimal ratio will depend on the specific experimental conditions, but mixtures such as 30:70 and 70:30 ethanol:water have been investigated, with both showing increased solubility compared to pure water or pure ethanol[4][7]. It is recommended to perform a small-scale pilot experiment to determine the optimal ratio for your desired concentration of this compound.
Q5: How do cyclodextrins improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[16]. They can encapsulate poorly water-soluble molecules, like steviol glycosides, within their central cavity, forming an inclusion complex[10][12][16]. This complex has a more hydrophilic exterior, which allows it to dissolve more readily in aqueous solutions[16][17]. Phase solubility studies with other rebaudiosides have shown that as the concentration of gamma-cyclodextrin increases, so does the amount of soluble steviol glycoside, indicating the formation of these complexes[10].
Troubleshooting Guides
Issue 1: this compound powder is not dissolving at the desired concentration.
Possible Causes:
-
The concentration exceeds the intrinsic solubility of this compound in water at the current temperature.
-
The this compound is in a highly crystalline and less soluble form.
-
The dissolution time is insufficient.
Troubleshooting Steps:
-
Increase Temperature: Gently heat the solution while stirring. For similar compounds, temperatures above 70°C have been used to achieve complete dissolution[5]. Allow the solution to cool to the target temperature and observe for any precipitation.
-
Increase Mixing Time and Energy: Continue to stir the solution vigorously for an extended period. Sonication can also be employed to aid in the dissolution process.
-
Prepare an Amorphous Form: If you have the capability, consider creating a more soluble amorphous form by dissolving the this compound in an appropriate solvent system and then using techniques like freeze-drying or spray-drying[1].
-
Evaluate Co-solvents: If your experimental design allows, test the solubility in a small volume of an ethanol-water mixture. Start with a 30:70 (v/v) ethanol:water mixture and adjust as needed[4][7].
-
Utilize Cyclodextrins: Prepare a stock solution of gamma-cyclodextrin and add it to your this compound suspension. The formation of an inclusion complex can significantly enhance solubility[10].
Issue 2: this compound precipitates out of solution after cooling.
Possible Causes:
-
A supersaturated solution was formed at a higher temperature, and the compound is crashing out as it returns to its equilibrium solubility at a lower temperature.
-
The pH of the solution has shifted, affecting solubility.
Troubleshooting Steps:
-
Maintain Elevated Temperature: If the application allows, maintain the solution at a temperature where this compound remains soluble.
-
Add Stabilizers: For some applications, stabilizers such as thickeners or anti-agglomeration agents can help keep the compound in solution after initial dissolution at a higher temperature[5].
-
Incorporate Solubility Enhancers: The addition of a co-solute can help stabilize the solution. Consider blending with a more soluble steviol glycoside or adding a polyol like erythritol[3][14].
-
Form a Stable Complex: Utilize cyclodextrins to form a stable inclusion complex that remains soluble at lower temperatures. The protocol for this is detailed below.
-
Check and Adjust pH: Measure the pH of the solution. While specific data for this compound is limited, the stability of other steviol glycosides is known to be pH-dependent[6]. Adjust the pH within a stable range (e.g., pH 4-8 for similar compounds) and observe the effect on solubility[2].
Quantitative Data
Table 1: Comparative Solubility of Various Steviol Glycosides in Water at Room Temperature (~25°C).
| Steviol Glycoside | Crystalline Form Solubility (% w/v) | Amorphous Form Solubility (% w/v) | Reference |
| Rebaudioside A | ~0.8% | Higher, but not specified | [10] |
| Rebaudioside C | <0.1–0.2% | Not specified | [10] |
| Rebaudioside D | <0.05% | Not specified | [1] |
| Rebaudioside M | ~0.1% | 1.1%–1.3% | [2][18] |
| This compound | Expected to be low (<0.1%) | Expected to be higher | (extrapolated) |
Table 2: Effect of Temperature on the Solubility of Stevioside and Rebaudioside A in Different Solvents.
| Solvent | Temperature (°C) | Stevioside Solubility (g/L) | Rebaudioside A Solubility (g/L) | Reference |
| Water | 5 | <8 | <8 | [4] |
| Water | 50 | <8 | <8 | [4] |
| Ethanol | 5 | 40.5 | <4.0 | [4] |
| Ethanol | 50 | 281.3 | <4.0 | [4] |
| Ethanol:Water (30:70) | 5 | 148.3 | 146.6 | [4] |
| Ethanol:Water (30:70) | 50 | >400 | >400 | [4] |
Note: This data is for Stevioside and Rebaudioside A and serves as a guide for how temperature and co-solvents may affect this compound solubility.
Experimental Protocols
Protocol 1: Enhancing this compound Solubility using Gamma-Cyclodextrin
This protocol is based on the methodology used for other rebaudiosides and aims to form an inclusion complex to improve aqueous solubility[10].
Materials:
-
This compound
-
Gamma-cyclodextrin (γ-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (optional)
Methodology:
-
Phase Solubility Study (Recommended): To determine the optimal ratio of this compound to γ-CD, prepare a series of aqueous solutions with increasing concentrations of γ-CD (e.g., 0 to 15 mM). Add an excess of this compound to each solution. Stir the suspensions at a constant temperature for 24-48 hours to reach equilibrium. Filter the solutions to remove undissolved this compound and analyze the supernatant to determine the concentration of dissolved this compound. This will reveal the stoichiometry of the inclusion complex[10].
-
Preparation of the Inclusion Complex: a. Based on the phase solubility study, or using a 1:1 molar ratio as a starting point, dissolve the desired amount of γ-CD in deionized water with stirring. b. Slowly add the this compound powder to the γ-CD solution. c. Continue to stir the mixture at room temperature for 24-48 hours. d. The resulting solution containing the soluble this compound-γ-CD complex can be used directly.
-
Isolation of the Solid Complex (Optional): a. To obtain a soluble powder, the solution from step 2d can be freeze-dried. b. The resulting lyophilized powder is the this compound-γ-CD inclusion complex, which should readily dissolve in water.
Protocol 2: Co-solvent System for this compound Dissolution
This protocol uses an ethanol-water co-solvent system to dissolve this compound, based on methods effective for other steviol glycosides[4][7].
Materials:
-
This compound
-
200-proof ethanol
-
Deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Water bath or heating plate
Methodology:
-
Prepare the Co-solvent Mixture: Prepare the desired ethanol:water mixture by volume. A 30:70 (v/v) ethanol:water mixture is a good starting point. For example, to make 100 mL, mix 30 mL of ethanol with 70 mL of deionized water.
-
Dissolution: a. Add the desired amount of this compound powder to a volumetric flask. b. Add a portion of the co-solvent mixture and begin stirring. c. If necessary, gently heat the mixture in a water bath (e.g., to 40-50°C) to facilitate dissolution[4]. d. Once dissolved, allow the solution to cool to room temperature. e. Add the co-solvent mixture to the final volume and mix thoroughly.
-
Solvent Removal (if required): If the final application requires the removal of ethanol, techniques such as rotary evaporation can be used, though this may lead to precipitation of the this compound if the aqueous solubility is exceeded.
Visualizations
Caption: A flowchart for troubleshooting this compound solubility issues.
Caption: Cyclodextrin encapsulates this compound to enhance solubility.
Caption: Workflow for preparing a soluble this compound-cyclodextrin complex.
References
- 1. data.epo.org [data.epo.org]
- 2. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xray.greyb.com [xray.greyb.com]
- 4. scispace.com [scispace.com]
- 5. US9060537B2 - Method for enhancing rebaudioside D solubility in water - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 9. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 10. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2015193848A1 - Stevia sweetener with improved solubility with a cyclodextrin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. AU2019263007A1 - Methods for improving the solubility of steviol glycoside mixtures, and uses - Google Patents [patents.google.com]
- 14. US20170002034A1 - Compositions and methods for improving rebaudioside x solubility - Google Patents [patents.google.com]
- 15. Investigation of improved rebaudioside D solubility and the characteristics of an erythritol/rebaudioside D/fructose ternary complex [jstage.jst.go.jp]
- 16. innoriginal.com [innoriginal.com]
- 17. mdpi.com [mdpi.com]
- 18. Compositions and Methods for Improving Rebaudioside M Solubility - Eureka | Patsnap [eureka.patsnap.com]
method refinement for accurate quantification of minor steviol glycosides like Rebaudioside O
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the accurate quantification of minor steviol glycosides, with a special focus on Rebaudioside O.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying minor steviol glycosides like this compound?
A1: The primary challenges include:
-
Structural Similarity: Minor steviol glycosides often have structures that are very similar to the major glycosides (e.g., Stevioside, Rebaudioside A), making chromatographic separation difficult.
-
Low Abundance: These compounds are present in much lower concentrations than major glycosides, requiring highly sensitive analytical methods for detection and quantification.
-
Co-elution: Due to structural similarities, minor glycosides can co-elute with other glycosides or matrix components, leading to inaccurate quantification.
-
Lack of Commercial Standards: Pure reference standards for some minor steviol glycosides can be difficult to obtain, which is essential for accurate identification and quantification.
-
Matrix Effects: The complex sample matrix of stevia extracts can interfere with the ionization and detection of target analytes, especially in mass spectrometry-based methods.[1]
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (U-HPLC-HRMS) is a highly effective technique.[2] This method offers the high resolution needed to separate structurally similar glycosides and the sensitivity required to detect and quantify low-abundance compounds like this compound. HPLC coupled with UV detection can also be used, but may require more extensive method development to achieve adequate separation.[3][4][5][6]
Q3: Are there specific HPLC columns recommended for separating highly polar steviol glycosides?
A3: Yes, for very polar steviol glycosides, which includes those more polar than this compound, specialized columns can provide better separation. For instance, a Synergi column has been noted for its effectiveness in resolving these highly polar compounds.[7] Standard C18 columns can also be used, but may require careful optimization of the mobile phase.[3][4][5][6]
Q4: How can I confirm the identity of a minor steviol glycoside peak if a reference standard is unavailable?
A4: High-Resolution Mass Spectrometry (HRMS) is invaluable in such cases. By obtaining the accurate mass of the molecular ion and its fragmentation pattern (MS/MS), you can propose a chemical formula and compare the fragmentation data with known fragmentation patterns of steviol glycosides to tentatively identify the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and other glycosides | Inadequate mobile phase composition. | Optimize the mobile phase gradient. A shallow gradient with a lower percentage of the organic solvent can improve the separation of polar compounds. Experiment with different mobile phase additives, such as formic acid or ammonium acetate, to improve peak shape and resolution. |
| Unsuitable HPLC column. | Consider using a column specifically designed for polar compounds, such as a Synergi column.[7] Alternatively, a longer column or a column with a smaller particle size can enhance separation efficiency. | |
| High flow rate. | Reduce the flow rate to allow for better partitioning of the analytes between the stationary and mobile phases. | |
| Low signal intensity or peak not detected for this compound | Insufficient sample concentration. | Concentrate the sample extract or inject a larger volume if the instrument allows. |
| Low detector sensitivity. | For UV detection, ensure the wavelength is set to the absorbance maximum of steviol glycosides (typically around 210 nm).[3][4][5][6] For MS detection, optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) for the specific analyte. | |
| Ion suppression due to matrix effects (for MS). | Dilute the sample to reduce the concentration of interfering matrix components.[1] Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). | |
| Inconsistent retention times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature throughout the analysis. |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and ensure it is well-mixed. Degas the mobile phase to prevent bubble formation. | |
| Column degradation. | Use a guard column to protect the analytical column from contaminants. If performance continues to decline, replace the column. | |
| Peak tailing | Secondary interactions between the analyte and the stationary phase. | Add a small amount of an acidic modifier (e.g., formic acid) to the mobile phase to protonate silanol groups on the column and reduce tailing. |
| Column overload. | Dilute the sample to ensure the injected amount is within the linear range of the column. |
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC-based methods for steviol glycoside analysis. Note that specific values for this compound may vary depending on the exact methodology and instrumentation.
| Parameter | Typical Range for Minor Steviol Glycosides | Reference(s) |
| Linearity (R²) | ≥ 0.99 | [3][4][5][8] |
| Limit of Detection (LOD) | 8.53 µg/mL (for Rebaudioside D by HPLC-UV) | [3][8] |
| Limit of Quantification (LOQ) | 25.85 µg/mL (for Rebaudioside D by HPLC-UV) | [3][8] |
| Accuracy (% Recovery) | 96.17% - 99% | [3] |
| Precision (% RSD) | ≤ 2.79% | [3] |
Experimental Protocols
Refined U-HPLC-HRMS Method for this compound Quantification
This protocol is a synthesized methodology based on established practices for the analysis of minor steviol glycosides.
1. Sample Preparation:
- Weigh 20 mg of powdered stevia extract into a microcentrifuge tube.
- Add 1 mL of a 3:1 (v/v) water:acetonitrile solution.[2]
- Vortex for 1 minute to ensure thorough mixing.
- Place the tube on a rotary stirrer at 65°C for 35 minutes.[2]
- Centrifuge the sample at 12,000 rpm for 10 minutes.[2]
- Collect the supernatant and filter it through a 0.22-µm syringe filter into an HPLC vial.[2]
- Store the vial at 4°C until analysis.[2]
2. U-HPLC System and Conditions:
- Column: A column suitable for polar analytes, such as a Synergi C18 column (e.g., 250 x 4.6 mm, 4 µm) or a similar high-resolution column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A shallow gradient optimized for the separation of polar compounds. An example gradient could be:
- 0-2 min: 10% B
- 2-15 min: 10-30% B
- 15-18 min: 30-90% B
- 18-20 min: 90% B
- 20.1-25 min: 10% B (re-equilibration)
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
3. HRMS Detection:
- Ionization Mode: Negative Electrospray Ionization (ESI-).[2]
- Mass Range: m/z 150-2000
- Data Acquisition: Full scan for qualitative analysis and targeted MS/MS for quantitative analysis.
- Capillary Voltage: 3.5 kV
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Gas Flows: Optimize based on instrument manufacturer's recommendations.
4. Quantification:
- Prepare a calibration curve using a certified reference standard of this compound.
- If a standard is not available, semi-quantification can be performed using a standard of a structurally similar steviol glycoside, such as Rebaudioside A, and applying a correction factor based on molecular weight.[9]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 7. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openknowledge.fao.org [openknowledge.fao.org]
Technical Support Center: Mitigating Bitterness of Rebaudioside O in Sensory Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rebaudioside O (Reb O). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to bitterness and aftertaste in sensory studies. As a novel and less-studied steviol glycoside, direct quantitative data for Reb O is limited. Therefore, this guide leverages established knowledge from closely related and well-researched steviol glycosides, such as Rebaudioside A (Reb A), Rebaudioside D (Reb D), and Rebaudioside M (Reb M), to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is its taste profile generally characterized?
This compound is a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant. Like other steviol glycosides, it is a high-intensity, non-caloric sweetener. While specific sensory data for Reb O is not extensively published, it is often grouped with other minor glycosides like Reb D and Reb M, which are known to have a more favorable taste profile with reduced bitterness and aftertaste compared to the more abundant Reb A.[1][2] However, researchers should anticipate that at higher concentrations, some level of bitterness or off-taste may still be perceptible.
Q2: What are the primary mechanisms behind the bitter taste of steviol glycosides?
The bitter taste of steviol glycosides, including likely that of Reb O, is primarily mediated by the activation of specific bitter taste receptors on the human tongue.[3] Research has identified two main receptors, hTAS2R4 and hTAS2R14, that are activated by steviol glycosides like Reb A.[4][5][6] The interaction between the steviol glycoside molecule and these receptors triggers a signaling cascade that results in the perception of bitterness. The intensity of this bitter taste can be influenced by the number and arrangement of glucose units on the steviol core.[3][7]
Q3: How can the bitterness and aftertaste of this compound be reduced in experimental formulations?
Based on strategies successful for other steviol glycosides, several approaches can be explored to mitigate the bitterness of Reb O:
-
Blending with other Steviol Glycosides: Combining Reb O with other glycosides that have a cleaner taste profile, such as Reb D or Reb M, can create a synergistic effect that improves the overall taste and reduces bitterness.[8]
-
Enzymatic Modification (Glycosylation): The addition of glucose units to the steviol glycoside molecule through enzymatic transglycosylation has been shown to reduce bitterness and improve the sensory profile of compounds like Reb A.[9] This approach could potentially be applied to Reb O.
-
Formulation with Taste Modulators: Incorporating natural or artificial flavorings and masking agents can help to block or mask the perception of bitterness.
-
pH Adjustment: The perceived taste of steviol glycosides can be influenced by the pH of the solution. Experimenting with different pH levels in your formulation may help to reduce bitterness.[10]
Q4: Are there established sensory evaluation protocols for high-intensity sweeteners like this compound?
Yes, there are several well-established sensory evaluation protocols that can be adapted for Reb O. These include Quantitative Descriptive Analysis (QDA) and Time-Intensity (TI) profiling.[11][12] These methods utilize trained sensory panels to identify and quantify specific taste attributes (e.g., sweetness, bitterness, metallic aftertaste) over time. It is crucial to use appropriate reference standards for sweetness (e.g., sucrose solutions) and bitterness (e.g., caffeine solutions) to ensure accurate and reproducible results.[11]
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in sensory panel scores for bitterness. | Panelist fatigue or carry-over effects. Lack of standardized reference points. Individual differences in bitter taste perception (e.g., "supertasters"). | - Ensure adequate palate cleansing with unsalted crackers and water between samples.[13] - Provide clear and consistent reference standards for bitterness (e.g., caffeine solutions of varying concentrations).[11] - Screen panelists for their sensitivity to bitterness and consider this in the data analysis. |
| This compound solution exhibits an unexpected metallic or licorice-like aftertaste. | Intrinsic properties of the Reb O sample at the tested concentration. Purity of the Reb O sample. | - Conduct dose-response studies to determine the concentration at which off-tastes become prominent. - Verify the purity of your Reb O sample using analytical techniques like HPLC. - Experiment with taste modulators or blending with other steviol glycosides to mask these specific off-notes. |
| Difficulty in achieving a target sweetness level without introducing significant bitterness. | The sweetness and bitterness curves of Reb O may not be linear and can vary with concentration. | - Develop a concentration-response curve for both sweetness and bitterness of Reb O. - Explore synergistic blends with other high-intensity sweeteners or bulk sweeteners like erythritol to achieve the desired sweetness with a lower concentration of Reb O. |
| Inconsistent results in beverage applications. | Degradation of Reb O under acidic conditions. Interaction with other ingredients in the beverage matrix. | - Evaluate the stability of Reb O at the target pH of your application over time.[14][15][16] - Test the sensory profile of Reb O in the final beverage matrix, as interactions with flavors, acids, and other components can alter taste perception. |
Quantitative Data Summary for Related Steviol Glycosides
Note: The following data is for Reb A, Reb D, and Reb M and should be used as a comparative reference for your own sensory data on Reb O.
Table 1: Mean Intensity Scores of Sweetness and Bitterness for Selected Steviol Glycosides (0.1% w/v) and Sucrose (14% w/v) [1][2]
| Sweetener | In-Mouth Sweetness | Immediate Bitterness (5s after expectorating) | Lingering Sweetness (1 min after expectorating) | Lingering Bitterness (1 min after expectorating) |
| Sucrose (14%) | 7.8 | 1.1 | 3.6 | 1.0 |
| Rebaudioside A (0.1%) | 6.5 | 3.5 | 4.2 | 3.2 |
| Rebaudioside D (0.1%) | 7.3 | 1.8 | 4.5 | 1.5 |
| Rebaudioside M (0.1%) | 8.0 | 1.3 | 5.3 | 1.2 |
| Scores are based on a 15-cm line scale where 0 is not perceptible and 15 is extremely intense. |
Table 2: Check-All-That-Apply (CATA) Aftertaste Descriptors for Selected Steviol Glycosides and Sucrose [2]
| Descriptor | Sucrose | Rebaudioside A | Rebaudioside D | Rebaudioside M |
| Sweet | 95 | 70 | 85 | 92 |
| Pleasant | 80 | 35 | 65 | 75 |
| Bitter | 5 | 68 | 20 | 15 |
| Chemical/Artificial | 10 | 60 | 55 | 58 |
| Lingering | 30 | 75 | 80 | 88 |
| Values represent the percentage of panelists who selected the descriptor. |
Experimental Protocols
Protocol 1: Quantitative Descriptive Analysis (QDA) for this compound
Objective: To identify and quantify the sensory attributes of this compound in an aqueous solution.
Materials:
-
This compound (high purity)
-
Sucrose (for sweetness reference)
-
Caffeine (for bitterness reference)
-
Purified, deionized water
-
Unsalted crackers and room temperature water for palate cleansing
-
Standard laboratory glassware and weighing equipment
Methodology:
-
Panelist Training:
-
Recruit 8-12 experienced sensory panelists.
-
Conduct training sessions to familiarize panelists with the key sensory attributes of high-intensity sweeteners (e.g., sweetness, bitterness, metallic, licorice, astringency, sweet aftertaste, bitter aftertaste).
-
Develop a consensus vocabulary and definitions for each attribute.
-
Train panelists on the use of a 15-cm line scale for intensity rating.
-
-
Reference Standards Preparation:
-
Prepare a series of sucrose solutions (e.g., 2%, 5%, 8%, 10% w/v) to anchor the sweetness scale.
-
Prepare a series of caffeine solutions (e.g., 0.02%, 0.05%, 0.08% w/v) to anchor the bitterness scale.
-
-
Sample Preparation:
-
Prepare aqueous solutions of this compound at various concentrations (e.g., determined by preliminary testing to be iso-sweet with a sucrose reference).
-
Prepare a control sample of sucrose solution (e.g., 5% w/v).
-
-
Sensory Evaluation:
-
Conduct the evaluation in a controlled sensory analysis laboratory with individual booths.[13][17]
-
Present samples monadically in a randomized order, coded with three-digit random numbers.
-
Instruct panelists to rinse their mouths with water and eat a small piece of an unsalted cracker before the first sample and between each subsequent sample.
-
Panelists will rate the intensity of each sensory attribute on the 15-cm line scale.
-
-
Data Analysis:
-
Measure the ratings from the line scales and subject the data to Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
-
Use post-hoc tests (e.g., Tukey's HSD) for pairwise comparisons.
-
Generate spider web plots to visualize the sensory profiles of the samples.
-
Signaling Pathways and Visualizations
Bitter Taste Transduction Pathway for Steviol Glycosides
The binding of a steviol glycoside like this compound to the hTAS2R4/hTAS2R14 bitter taste receptors initiates a G-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLCβ2), which in turn generates inositol triphosphate (IP3). IP3 triggers the release of intracellular calcium, leading to depolarization of the taste receptor cell and the transmission of a nerve impulse to the brain, which is perceived as a bitter taste.
Caption: Bitter taste signaling pathway for steviol glycosides.
Experimental Workflow for Sensory Evaluation
The following workflow outlines the key steps in conducting a sensory evaluation study for this compound.
Caption: General workflow for sensory evaluation experiments.
References
- 1. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP2482676B1 - Reducing or eliminating aftertaste in a sweetener using rebaudioside d - Google Patents [patents.google.com]
- 9. Transglycosylation of Steviol Glycosides and Rebaudioside A: Synthesis Optimization, Structural Analysis and Sensory Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. internationalsteviacouncil.org [internationalsteviacouncil.org]
- 12. researchgate.net [researchgate.net]
- 13. course.cutm.ac.in [course.cutm.ac.in]
- 14. datapdf.com [datapdf.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mel.cgiar.org [mel.cgiar.org]
improving the efficiency of Rebaudioside O synthesis using glycosyltransferases
Technical Support Center: Efficient Synthesis of Rebaudioside O
Welcome to the technical support center for the enzymatic synthesis of this compound (Reb O). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to enhance the efficiency of Reb O synthesis using glycosyltransferases.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of Reb O. The synthesis is typically a multi-step process involving the sequential glycosylation of a steviol glycoside precursor, such as Rebaudioside D (Reb D), catalyzed by UDP-glycosyltransferases (UGTs) with a UDP-glucose regeneration system.
Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Follow this troubleshooting guide to identify and resolve the problem.
-
Suboptimal Reaction Conditions: The activity and stability of glycosyltransferases are highly sensitive to pH and temperature. The optimal range for UGTs used in steviol glycoside synthesis is typically a pH of 7.2-8.0 and a temperature of 30-40°C.[1][2] Deviations from this range can drastically reduce enzyme activity.
-
Enzyme Inactivity or Instability: The glycosyltransferase may have low specific activity or may be unstable under reaction conditions. Plant-derived UGTs, when expressed in hosts like E. coli, can sometimes be insoluble or form inclusion bodies.[4]
-
Action:
-
Confirm Enzyme Activity: Perform an enzyme activity assay (see Protocol 1) before starting your large-scale reaction.
-
Protein Engineering: If using a custom-expressed enzyme, consider enzyme engineering. For instance, mutations in UGTSL2 (Asn358Phe) and PgUGT have been shown to improve catalytic activity and thermostability.[1][3][5]
-
Increase Enzyme Concentration: Systematically increase the concentration of the crude or purified enzyme in the reaction to see if yield improves.
-
-
-
Insufficient UDP-Glucose (Co-substrate): UDP-glucose is the expensive sugar donor required for the glycosylation reaction. Its depletion will halt the synthesis.
-
Substrate or Product Inhibition: High concentrations of the precursor (e.g., Reb D) or the final product (Reb O) can inhibit the enzyme, slowing down the reaction rate over time.
-
Action: Consider a fed-batch or gradual substrate addition strategy instead of adding all the substrate at the beginning. This maintains a lower, non-inhibitory substrate concentration throughout the reaction.[8]
-
Q2: I am observing the formation of significant byproducts, such as Rebaudioside M2. How can I increase the specificity for this compound?
A2: Byproduct formation occurs when the glycosyltransferase acts on an unintended position of the substrate or product. For example, UGTSL2 is known to convert Reb D into the side-product Rebaudioside M2.[3][9]
-
Enzyme Selection and Engineering: The choice of enzyme is critical. Some UGTs have broader substrate specificity than others.
-
Action:
-
Select a Specific Enzyme: If possible, use a UGT known for its high regioselectivity for the desired glycosylation step. UGT76G1 is known to be involved in multiple glycosylation steps, including the conversion of Reb D to Reb M, a direct precursor to further glycosylated molecules.[10]
-
Protein Engineering: Structure-guided mutagenesis can alter enzyme specificity. For example, the Asn358Phe mutation in UGTSL2 was developed to reduce the formation of Reb M2 while increasing Reb D production.[3][5] Similar strategies can be applied to enzymes for the final Reb O synthesis step.
-
-
-
Control Reaction Time: Undesirable secondary glycosylations often occur after the primary product has accumulated.
-
Action: Monitor the reaction over time using HPLC (see Protocol 2). Stop the reaction once the concentration of your target product (Reb O) is maximal, before significant byproducts appear.
-
Q3: The cost of UDP-glucose for my large-scale reaction is prohibitive. Are there more economical alternatives?
A3: Yes. Direct addition of stoichiometric amounts of UDP-glucose is not economically viable for large-scale production.
-
UDP-Glucose Regeneration System: The most effective strategy is to use a coupled enzymatic system that continuously regenerates UDP-glucose.
-
Action: Co-express or add a sucrose synthase (SuSy), such as AtSUS1 or StSUS1, to your reaction. This enzyme uses inexpensive sucrose and the UDP byproduct from the glycosylation reaction to regenerate UDP-glucose.[6][7][11] This dramatically reduces the required amount of the expensive nucleotide sugar; only a small, catalytic amount of UDP or UDP-glucose is needed to start the cycle.[6][12]
-
Q4: My steviol glycoside substrate has poor solubility in the aqueous reaction buffer. How can I address this?
A4: Poor substrate solubility limits its availability to the enzyme, reducing the overall reaction rate and yield.
-
Use of Co-solvents: A small amount of an organic co-solvent can improve solubility.
-
Action: Add dimethyl sulfoxide (DMSO) to the reaction mixture. Concentrations of 3-10% (v/v) have been shown to improve solubility and facilitate the reaction without significantly inhibiting the enzyme.[3][13] Always perform a small-scale test to ensure the chosen DMSO concentration does not negatively impact your specific enzyme's activity.
-
Data Presentation: Optimized Reaction Parameters
The following tables summarize typical reaction conditions and enzyme kinetic parameters gathered from studies on the synthesis of highly glycosylated rebaudiosides like Reb D and Reb M. These serve as an excellent starting point for optimizing Reb O synthesis.
Table 1: Optimized Reaction Conditions for Steviol Glycoside Synthesis
| Parameter | Optimized Range/Value | Enzyme System Example | Source |
|---|---|---|---|
| pH | 7.2 - 8.0 | UGT76G1, UGTSL2, StSUS1 | [1][3] |
| Temperature | 30 - 40°C | PgUGT, YojK, UGT76G1 | [1][2][3] |
| Co-solvent | 3 - 10% (v/v) DMSO | UGTs with Reb A/D | [3][13] |
| Precursor Substrate | 15 - 20 g/L (Reb A/Stevioside) | Multi-enzyme system | [3][5] |
| Sucrose (for regeneration) | 60 g/L (~175 mM) | StSUS1 System | [3] |
| Magnesium Chloride (MgCl₂) | 3 mM | UGT76G1/UGTSL2 System | [3] |
| Initial UDP/UDPG | 0.006 - 1 mM | AtSUS1 System |[3][6] |
Table 2: Selected Kinetic Parameters for UGT76G1
| Substrate | K_m (mM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹mM⁻¹) | Source |
|---|---|---|---|---|
| Stevioside | 0.17 | 21.3 | 125.3 | [10] |
| Rebaudioside E | 0.11 | 41.8 | 380.0 | [10] |
| Rebaudioside D | 0.44 | 3.3 | 7.5 | [10] |
| UDP-Glucose | 0.10 | 4.1 | 41.0 |[10] |
Experimental Protocols
Protocol 1: Standard In Vitro Glycosyltransferase Activity Assay
This protocol is used to determine the activity of your UGT enzyme before committing to a large-scale reaction.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:
-
Initiate Reaction: Add the enzyme to the mixture to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 35°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[2]
-
Quench Reaction: Stop the reaction by adding an equal volume (200 µL) of methanol or by heating at 95°C for 5-10 minutes.[3]
-
Centrifugation: Centrifuge the quenched reaction at >13,000 x g for 5-10 minutes to pellet precipitated proteins.
-
Analysis: Analyze the supernatant for product formation using HPLC (see Protocol 2).
-
Define Activity: One unit (U) of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.[3][9]
Protocol 2: HPLC Analysis of this compound and Related Compounds
This is a general method for separating and quantifying steviol glycosides. Optimization may be required depending on the specific compounds of interest.
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14] An amine (NH₂) column can also be used.[6][12]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer. A common mobile phase is a 32:68 (v/v) mixture of acetonitrile and sodium phosphate buffer (10 mM, pH 2.6).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Sample Preparation: Dilute the supernatant from the quenched reaction (Protocol 1, step 5) with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the product in your samples.
Visualizations: Pathways and Workflows
Diagram 1: Enzymatic Synthesis Pathway for Highly Glycosylated Rebaudiosides
This diagram illustrates the multi-step enzymatic conversion of Stevioside to more complex rebaudiosides, a pathway analogous to Reb O synthesis. It also shows the crucial UDP-glucose regeneration cycle.
Caption: Enzymatic cascade for this compound synthesis with UDP-glucose regeneration.
Diagram 2: Troubleshooting Workflow for Low Product Yield
This flowchart provides a logical sequence of steps to diagnose and solve issues related to low product yield in your enzymatic reaction.
Caption: A step-by-step workflow for troubleshooting low Reb O synthesis yields.
References
- 1. Bioconversion of Stevioside to Rebaudioside E Using Glycosyltransferase UGTSL2 - ProQuest [proquest.com]
- 2. Frontiers | Improving Thermostability and Catalytic Activity of Glycosyltransferase From Panax ginseng by Semi-Rational Design for Rebaudioside D Synthesis [frontiersin.org]
- 3. Highly efficient production of rebaudioside D enabled by structure-guided engineering of bacterial glycosyltransferase YojK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective synthesis of rebaudioside M2 through structure-guided engineering of glycosyltransferase UGT94D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Production of Rebaudioside D and Rebaudioside M through V155T Substitution in the Glycosyltransferase UGT91D2 from Stevia rebaudiana | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. Efficient enzymatic production of rebaudioside A from stevioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. EP3101139A1 - Rebaudioside m enzymatic preparation method - Google Patents [patents.google.com]
- 13. steviashantanu.com [steviashantanu.com]
- 14. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Rebaudioside O Analysis Following ICH Guidelines
For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds like Rebaudioside O is critical. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of HPLC method validation parameters for this compound, benchmarked against other analytical techniques and guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Performance Comparison of Analytical Methods
While HPLC is a widely adopted method for the analysis of steviol glycosides due to its high resolution and sensitivity, other techniques offer alternative advantages. The following tables summarize the performance characteristics of a typical HPLC method for steviol glycoside analysis alongside alternative methods like High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Comparison of HPLC and Alternative Methods for Steviol Glycoside Analysis
| Parameter | HPLC-UV | HPTLC-Densitometry | LC-MS/MS |
| Principle | Chromatographic separation based on polarity, with UV detection. | Planar chromatography with quantification by densitometry. | Chromatographic separation coupled with mass analysis for high selectivity and sensitivity. |
| Selectivity | Good | Moderate | Excellent |
| Sensitivity | Moderate | Lower | High |
| Analysis Time | ~15-30 min per sample | High throughput (multiple samples per plate) | ~7-20 min per sample |
| Cost | Moderate | Low | High |
| Primary Use | Routine quality control, quantification | Screening, semi-quantitative analysis | High-sensitivity quantification, structural elucidation |
Table 2: Quantitative Performance Data for Steviol Glycoside Analysis (Illustrative HPLC Method)
| Validation Parameter | Rebaudioside A | Stevioside | Rebaudioside D |
| Linearity Range (µg/mL) | 1 - 50 | 1 - 50 | 25 - 150 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | ≥0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.11 - 0.56 | 0.11 - 0.56 | 8.53 |
| Limit of Quantification (LOQ) (µg/mL) | 0.33 - 1.69 | 0.33 - 1.69 | 25.85 |
| Accuracy (Recovery %) | 83.57 - 104.84 | 83.57 - 104.84 | 96.17 - 99.0 |
| Precision (RSD %) | 0.16 - 2.83 | 0.16 - 2.83 | ≤2.79 |
Note: Data for this compound is not extensively available in individual studies; the data for other major steviol glycosides analyzed under similar chromatographic conditions are presented as a reference.
Experimental Protocols
A robust HPLC method validation for this compound analysis, in accordance with ICH Q2(R1) guidelines, involves the following key experiments:
System Suitability
Before commencing the validation, the suitability of the chromatographic system is established. This is typically achieved by injecting a standard solution of this compound multiple times (e.g., n=6). Key parameters such as peak area, retention time, theoretical plates, and tailing factor are monitored to ensure they meet predefined acceptance criteria (e.g., RSD ≤ 2%).
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or other steviol glycosides. This is typically demonstrated by:
-
Peak Purity Analysis: Using a photodiode array (PDA) detector to confirm the spectral homogeneity of the this compound peak.
-
Forced Degradation Studies: Subjecting a this compound solution to stress conditions (acid, base, oxidation, heat, light) to demonstrate that the degradation products do not interfere with the quantification of the intact analyte.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound spanning the expected working range are prepared and analyzed. The linearity is evaluated by plotting the peak area against the concentration and determining the correlation coefficient (r²) of the resulting calibration curve, which should ideally be ≥ 0.999. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy
Accuracy is determined by assessing the closeness of the test results obtained by the method to the true value. This is often evaluated by performing recovery studies on a sample matrix spiked with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated, with acceptance criteria typically falling within 98-102%.
Precision
Precision is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision of the method is assessed by analyzing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst precision): The variability of the method is assessed by performing the analysis on different days, with different analysts, and/or on different equipment. The precision is expressed as the relative standard deviation (RSD), which should typically be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined to establish the sensitivity of the method.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often calculated based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often calculated based on the signal-to-noise ratio (typically 10:1).
Robustness
The robustness of the method is evaluated by deliberately introducing small variations in the method parameters and observing the effect on the results. Typical variations include changes in:
-
Mobile phase composition (e.g., ±2% organic phase)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min) The results should remain unaffected by these minor changes, demonstrating the reliability of the method for routine use.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process according to ICH guidelines.
References
A Comparative Analysis of the Sweetness Profiles of Rebaudioside O and Rebaudioside M
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of high-intensity sweeteners, Rebaudioside M (Reb M) has emerged as a frontrunner, lauded for its clean, sugar-like taste and reduced bitterness compared to earlier steviol glycosides like Rebaudioside A. As the quest for novel sweetening solutions continues, other minor steviol glycosides, such as Rebaudioside O (Reb O), are also gaining attention. This guide provides a comparative analysis of the sweetness profiles of Reb M and Reb O, drawing upon available scientific literature to inform researchers, scientists, and drug development professionals.
While extensive sensory data is available for Reb M, it is important to note that publicly available, detailed sensory evaluations for this compound are limited at this time. Therefore, this comparison primarily focuses on the well-documented profile of Reb M, with the understanding that the characterization of Reb O is an area of ongoing research.
Quantitative Sweetness Profile: Rebaudioside M vs. Sucrose and Other Rebaudiosides
Sensory panel studies have consistently demonstrated the superior taste profile of Rebaudioside M. It exhibits a sweetness intensity comparable to sucrose at equivalent concentrations, with a significant reduction in undesirable off-tastes.
| Sweetener | Sweetness Potency (vs. Sucrose) | Sweetness Intensity | Bitterness Intensity | Lingering Sweetness | Aftertaste Profile |
| Rebaudioside M | ~200-350 times[1] | High, similar to sucrose[2][3] | Low, similar to sucrose[2][3] | More intense than sucrose[2][3] | Clean, sugar-like, minimal bitterness or licorice notes[1][4] |
| Rebaudioside A | ~250-450 times | High | Moderate to High | Pronounced | Often described with bitter, licorice-like, and metallic notes |
| Rebaudioside D | High | High | Low | More intense than sucrose[2][3] | Generally clean, but may have some slight off-notes |
| Sucrose | 1 (Reference) | High | Low | Low | Clean, sweet |
Note: Data for this compound is not sufficiently available in peer-reviewed literature to be included in this comparative table.
Temporal Profile of Sweetness: Rebaudioside M
The temporal profile of a sweetener, which describes the onset and duration of the sweet taste, is a critical factor in its application. Rebaudioside M, while having a clean taste, exhibits a slightly different temporal profile compared to sucrose.
| Sweetener | Onset of Sweetness | Lingering of Sweetness |
| Rebaudioside M | Slightly slower than sucrose | Longer than sucrose |
| Sucrose | Rapid | Short |
Flavor Profile of Rebaudioside M
Descriptive sensory analysis reveals a flavor profile for Rebaudioside M that closely mimics sucrose, a key attribute for its wide acceptance in the food and beverage industry.
| Attribute | Rebaudioside M | Rebaudioside A |
| Overall Sweetness | Clean, Sugar-like | Sweet, but with off-tastes |
| Bitterness | Minimal | Noticeable to pronounced |
| Licorice Aftertaste | Minimal | Often present |
| Astringency | Minimal | Can be present |
Experimental Protocols
A comprehensive understanding of the sensory properties of high-intensity sweeteners relies on rigorous and well-defined experimental protocols. The following outlines a general methodology for the sensory evaluation of sweeteners like Rebaudioside M and O.
Sensory Panel Evaluation
Objective: To quantify the sweetness intensity, temporal profile, and flavor characteristics of Rebaudioside M and this compound in comparison to a sucrose control.
Panelists: A panel of trained sensory assessors (typically 10-15 individuals) with demonstrated acuity in taste perception and descriptive analysis.
Sample Preparation:
-
Solutions of Rebaudioside M, this compound, and sucrose are prepared in purified, deionized water at various concentrations.
-
Concentrations of the rebaudiosides are typically chosen to be iso-sweet with a range of sucrose solutions (e.g., 2%, 5%, 7%, and 10% sucrose equivalents).
-
All samples are presented at a standardized temperature (e.g., room temperature or refrigerated) in coded, opaque containers to prevent bias.
Evaluation Procedure:
-
Warm-up and Calibration: Panelists initially rinse with deionized water and may taste a reference sucrose solution to calibrate their perception.
-
Sample Presentation: Samples are presented in a randomized and counterbalanced order to minimize carry-over effects.
-
Evaluation: Panelists are instructed to take a specific volume of the sample into their mouth, hold it for a defined period (e.g., 5-10 seconds), and then expectorate.
-
Attribute Rating: Using a structured scoresheet or specialized software, panelists rate the intensity of various attributes on a labeled magnitude scale (LMS) or a 15-cm line scale. Key attributes include:
-
Sweetness Intensity: The perceived strength of the sweet taste.
-
Bitterness: The presence and intensity of any bitter taste.
-
Off-Flavors: Identification and intensity of any other tastes, such as licorice, metallic, or astringent.
-
Temporal Profile:
-
Onset: How quickly the sweet taste is perceived.
-
Lingering Sweetness: The duration of the sweet taste after expectoration.
-
Lingering Aftertaste: The duration of any non-sweet aftertastes.
-
-
-
Palate Cleansing: Panelists rinse their mouths thoroughly with deionized water and eat an unsalted cracker between samples to cleanse the palate. A mandatory waiting period (e.g., 2-5 minutes) is enforced between samples.
Data Analysis: The collected data is statistically analyzed using techniques such as Analysis of Variance (ANOVA) and post-hoc tests (e.g., Tukey's HSD) to determine significant differences between the sweeteners for each sensory attribute.
Signaling Pathway of Sweet Taste Perception
The sweet taste of steviol glycosides like Rebaudioside M and O is initiated by their interaction with the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds.
References
Rebaudioside O vs. Rebaudioside A: A Comparative Stability Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of two steviol glycosides, Rebaudioside O and Rebaudioside A. The information presented is based on available experimental data to assist researchers and professionals in making informed decisions for their product development needs. While extensive quantitative data is available for Rebaudioside A, directly comparable quantitative stability data for this compound is limited in publicly available scientific literature.
Executive Summary
Data Presentation: Stability Comparison
Due to the lack of direct comparative studies with quantitative data for this compound, this section primarily details the stability of Rebaudioside A under various stress conditions.
| Condition | Rebaudioside A | This compound | Source |
| Acidic pH (beverage simulation) | At pH 3 and temperatures below 30°C, degradation is slow (<6% loss in 6 months). Degradation is greater at lower pH levels and higher temperatures. | Generally stable under acidic conditions. | [1][2] |
| Neutral pH | At pH 7, degradation increases significantly in phosphate buffer (up to 25% loss in 6 months at 30°C), but remains slow in citrate buffer (<5% loss). | No specific quantitative data available. | [1][2] |
| Elevated Temperature | In soft drinks at 80°C, degradation of up to 70% was observed after 72 hours, though it was found to be more stable than Stevioside. | Generally stable under heat. | [3] |
| Photostability | Generally considered photostable in beverages, with no significant photodegradation observed in some studies. | No specific quantitative data available. | [4][5] |
Experimental Protocols
The following are detailed methodologies from key experiments that form the basis of the stability data for Rebaudioside A. These protocols can serve as a template for conducting comparative stability studies involving this compound.
Protocol 1: Long-Term Storage Stability of Rebaudioside A in Buffer Solutions
This protocol is based on the study by Gong et al. (2013) which evaluated the degradation kinetics of Rebaudioside A.
Objective: To evaluate the long-term storage stability of Rebaudioside A in various buffer solutions as a function of pH, buffer type, buffer concentration, and temperature.
Materials:
-
Rebaudioside A (>96% purity)
-
Sodium phosphate dibasic, sodium phosphate monobasic, phosphoric acid
-
Citric acid, sodium citrate
-
Deionized water
-
HPLC system with a UV detector
Procedure:
-
Buffer Preparation: Prepare 0.02 M and 0.1 M citrate and phosphate buffer solutions at pH 3, 5, and 7.
-
Sample Preparation: Dissolve a known concentration of Rebaudioside A in each buffer solution.
-
Storage Conditions: Store the samples in sealed containers at various temperatures (e.g., 20°C, 30°C, and 40°C) for a period of up to 9 months.
-
Sampling: At predetermined time intervals, withdraw aliquots from each sample.
-
Analysis: Analyze the concentration of Rebaudioside A in each aliquot using a validated HPLC method.
-
Data Analysis: Calculate the pseudo-first-order degradation rate constants from the concentration versus time data.
Protocol 2: Stability of Steviol Glycosides in Soft Drinks under Accelerated Conditions
This protocol is adapted from the study by Wölwer-Rieck et al. (2010) which investigated the stability of stevioside and Rebaudioside A in soft drinks.
Objective: To assess the stability of Rebaudioside A and other steviol glycosides in different soft drink matrices under elevated temperatures.
Materials:
-
Rebaudioside A
-
Various soft drinks (e.g., cola, lemon-lime, orange-flavored)
-
HPLC-UV system
-
LC-ESI-MS(n) system for identification of degradation products
Procedure:
-
Sample Spiking: Spike the different soft drinks with a known concentration of Rebaudioside A.
-
Incubation: Store the spiked samples in sealed containers at 80°C for 24, 48, and 72 hours.
-
Sample Preparation: Prior to analysis, dilute the samples as necessary.
-
Analysis:
-
Quantify the remaining Rebaudioside A using an HPLC-UV method with a suitable column (e.g., HILIC).
-
Identify degradation products using LC-ESI-MS(n) in negative mode.
-
-
Data Analysis: Calculate the percentage of degradation at each time point for each soft drink matrix.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general experimental workflow for a comparative stability study of this compound and Rebaudioside A.
Caption: Experimental workflow for comparing the stability of this compound and Rebaudioside A.
Conclusion
The available scientific literature provides robust evidence for the stability of Rebaudioside A under a variety of conditions relevant to food, beverage, and pharmaceutical applications. It is generally more stable than other steviol glycosides like Stevioside, particularly in acidic environments.
While this compound is reported to be stable, there is a clear need for comprehensive, quantitative stability studies to be published in peer-reviewed literature. Such studies would allow for a direct and objective comparison with Rebaudioside A and other steviol glycosides, providing valuable data for researchers and product developers. Future research should focus on conducting forced degradation studies on this compound under controlled pH, temperature, and light conditions, following protocols similar to those used for Rebaudioside A. This would enable the generation of comparable kinetic data and a more complete understanding of its stability profile.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Rebaudioside O Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of Rebaudioside O, a minor steviol glycoside with sweetening properties, is crucial for product formulation and quality control. This guide provides an objective comparison of analytical methods, supported by experimental data, to aid in the selection of the most suitable quantification technique. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a widely accessible and robust technique, UHPLC-MS offers superior sensitivity and specificity, which is particularly advantageous for detecting minor glycosides in complex mixtures. The following table summarizes the performance characteristics of these methods based on validated studies for similar steviol glycosides.
| Parameter | HPLC-UV for Rebaudioside D | UHPLC-ESI-MS/MS for Nine Steviol Glycosides (including Rebaudioside D) | High-Performance Thin-Layer Chromatography (HPTLC) for Stevioside & Rebaudioside A |
| **Linearity (R²) ** | ≥0.98[1][2] | 0.9911–0.9999[3] | 0.996 (Stevioside), 0.991 (Rebaudioside A)[4] |
| Accuracy (% Recovery) | 96.17% - 99%[1] | 80% - 120%[3] | 98.6% - 101.7%[5] |
| Precision (%RSD) | ≤2.79%[1][2] | Intra-day: <2.5%, Inter-day: <2.5%[5] | Not explicitly stated |
| Limit of Detection (LOD) | 8.53 µg/mL[1][2] | 0.003–0.078 µg/g[3] | Not explicitly stated |
| Limit of Quantification (LOQ) | 25.85 µg/mL[1][2] | 0.011–0.261 µg/g[3] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the experimental protocols for the key techniques cited in this guide.
HPLC-UV Method for Rebaudioside D Quantification[1][2]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A 32:68 (v/v) mixture of acetonitrile and sodium phosphate buffer (10 mmol/L, pH 2.6).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 210 nm.
-
Sample Preparation: Stevia leaves are extracted, and the extract is filtered before injection.
UHPLC-ESI-MS/MS Method for Steviol Glycoside Quantification[3]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer with electrospray ionization.
-
Chromatographic Separation: Optimized separation of nine steviol glycosides achieved within 7 minutes.
-
Ionization: Electrospray ionization (ESI).
-
Validation: The method was validated for selectivity, linearity, matrix effect, precision, recovery, LOD, and LOQ in various food matrices including beverages, yogurt, and snacks.
HPTLC Method for Stevioside and Rebaudioside A Quantification[4]
-
Instrumentation: High-Performance Thin-Layer Chromatography system with a densitometric scanner.
-
Stationary Phase: Precoated silica gel 60 F254 TLC plates.
-
Mobile Phase: Acetone: ethyl acetate: water (5:4:1, v/v/v).
-
Detection: Densitometric quantification at 360 nm after spraying with anisaldehyde sulfuric acid reagent.
-
Validation: The method was validated according to ICH guidelines for linearity, specificity, accuracy, precision, robustness, LOD, and LOQ.
Visualizing the Analytical Workflow
To provide a clearer understanding of the processes involved in analytical method validation, the following diagrams illustrate the typical workflows.
Caption: A typical workflow for analytical method validation.
Caption: Workflow of an HPLC-UV analytical method.
References
- 1. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of stevioside and rebaudioside A in different stevia samples collected from the Indian subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra-HPLC method for quality and adulterant assessment of steviol glycosides sweeteners - Stevia rebaudiana and stevia products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Metabolic Fate Analysis: Rebaudioside O vs. Stevioside
A detailed guide for researchers and drug development professionals on the in vitro metabolic pathways of two prominent steviol glycosides.
In the ever-evolving landscape of non-caloric sweeteners, steviol glycosides, extracted from the leaves of Stevia rebaudiana, have garnered significant attention. Among the myriad of these compounds, Stevioside has been extensively studied, while newer, more complex glycosides like Rebaudioside O are emerging. Understanding the metabolic fate of these sweeteners is paramount for assessing their safety and physiological effects. This guide provides a comparative overview of the in vitro metabolism of this compound and Stevioside, supported by available experimental data and structural analysis.
Introduction to this compound and Stevioside
Stevioside is one of the most abundant steviol glycosides in the stevia leaf. Its metabolic pathway has been well-characterized in numerous in vitro studies. This compound, a more recently identified steviol glycoside, possesses a more complex structure, featuring a greater number of sugar moieties attached to the central steviol core. While direct in vitro metabolic studies on this compound are not yet available in published literature, its metabolic fate can be inferred from its structure and the established metabolic pathways of other complex steviol glycosides.
Comparative Metabolic Pathways
In vitro studies utilizing human intestinal microflora consistently demonstrate that steviol glycosides are not metabolized in the upper gastrointestinal tract but are instead hydrolyzed by the gut microbiota in the colon.[1][2] The ultimate metabolic fate for all studied steviol glycosides, including Stevioside and other complex Rebaudiosides, is the complete removal of all sugar units to yield the aglycone, steviol.[1][3][4]
Stevioside Metabolism:
The metabolism of Stevioside by human intestinal microflora is a two-step enzymatic hydrolysis process. First, the glucose unit at the C-19 carboxyl group is cleaved to form steviolbioside. Subsequently, the two glucose units at the C-13 hydroxyl group are removed, yielding steviol.[5]
Inferred Metabolism of this compound:
This compound is a significantly larger molecule than Stevioside, containing seven glucose units and one rhamnose unit attached to the steviol core. Based on the established metabolism of other highly glycosylated Rebaudiosides such as Rebaudioside A, D, E, and M, it is anticipated that this compound will also undergo sequential hydrolysis by gut microbiota.[3][6] This process would involve the enzymatic cleavage of all eight sugar moieties, ultimately resulting in the formation of steviol. The complex branching of the sugar chains may influence the rate of hydrolysis compared to simpler glycosides like Stevioside.
Quantitative Metabolic Data
The following table summarizes the key quantitative data from in vitro metabolism studies of Stevioside. Data for this compound is inferred based on the behavior of other complex steviol glycosides.
| Parameter | Stevioside | This compound (Inferred) | Reference |
| Starting Compound | Stevioside | This compound | - |
| Primary Metabolizing System | Human Intestinal Microflora | Human Intestinal Microflora | [1][2] |
| Intermediate Metabolites | Steviolbioside, Rubusoside | Various partially hydrolyzed glycosides | [5] |
| Final Metabolite | Steviol | Steviol | [1][3][4] |
| Time for Complete Hydrolysis | ~10-24 hours | Likely >24 hours | [2][4] |
| Further Metabolism of Steviol | Not observed in vitro | Not expected in vitro | [1][2] |
Experimental Protocols
The following is a generalized experimental protocol for assessing the in vitro metabolism of steviol glycosides using human fecal homogenates, based on methodologies reported in the literature.[1][4]
Objective: To determine the rate and extent of hydrolysis of a steviol glycoside to steviol by human intestinal microbiota.
Materials:
-
Test steviol glycoside (e.g., this compound, Stevioside)
-
Pooled human fecal homogenates from healthy donors
-
Anaerobic incubation system (e.g., anaerobic chamber or gas-pak jars)
-
Phosphate buffer (pH 7.0)
-
Analytical standards (steviol, and the test steviol glycoside)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
Procedure:
-
Prepare a slurry of the pooled human fecal homogenate in phosphate buffer under anaerobic conditions.
-
Dissolve the test steviol glycoside in the buffer to a final concentration (e.g., 100 µg/mL).
-
Add the steviol glycoside solution to the fecal homogenate slurry.
-
Incubate the mixture under anaerobic conditions at 37°C.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Stop the reaction in the aliquots by adding a suitable solvent (e.g., acetonitrile or methanol) and centrifuging to precipitate proteins and cellular debris.
-
Analyze the supernatant by HPLC to quantify the disappearance of the parent steviol glycoside and the appearance of steviol and any intermediate metabolites.
-
Compare the peak areas or concentrations to those of the analytical standards to determine the metabolic rate.
Visualizing the Metabolic Pathways
The following diagrams illustrate the metabolic degradation of Stevioside and the inferred pathway for this compound.
Conclusion
The in vitro metabolic fate of Stevioside is well-established, culminating in the formation of steviol through hydrolysis by human gut microbiota. While direct experimental data for this compound is currently lacking, its complex chemical structure, along with extensive research on other steviol glycosides, strongly suggests a similar metabolic pathway. It is anticipated that this compound is also completely hydrolyzed to steviol by intestinal microflora. The increased number and complexity of the sugar moieties in this compound may, however, influence the rate of its metabolism. Further in vitro studies are warranted to definitively characterize the metabolic kinetics of this compound and to provide a more precise comparison with Stevioside. This information is crucial for the comprehensive safety assessment and regulatory approval of new stevia-based sweeteners.
References
- 1. In vitro metabolism of the glycosidic sweeteners, stevia mixture and enzymatically modified stevia in human intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unfictional.com [unfictional.com]
- 3. In vitro metabolism of rebaudioside E under anaerobic conditions: Comparison with rebaudioside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of stevioside and rebaudioside A from Stevia rebaudiana extracts by human microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Sensory Attributes of Rebaudioside O and Other Steviol Glycosides
For Researchers, Scientists, and Drug Development Professionals
The demand for natural, non-caloric sweeteners has propelled the stevia market forward, with a focus on identifying and isolating steviol glycosides that offer a taste profile closely mimicking that of sucrose. While Rebaudioside A (Reb A) has been the most commercially prevalent steviol glycoside, its characteristic bitter and licorice-like aftertaste has driven research towards minor glycosides with superior sensory properties. This guide provides a comparative study of the sensory attributes of several key steviol glycosides, with a particular focus on the newly emerging Rebaudioside O (Reb O), alongside Rebaudioside A (Reb A), Rebaudioside B (Reb B), Rebaudioside D (Reb D), and Rebaudioside M (Reb M).
Quantitative Sensory Profile Comparison
The sensory profiles of steviol glycosides are primarily defined by their sweetness intensity and the presence of undesirable off-tastes such as bitterness and a licorice-like aftertaste. The following table summarizes the key sensory attributes of various rebaudiosides based on available experimental data. It is important to note that sensory perception can be influenced by factors such as concentration, temperature, and the food matrix.
| Steviol Glycoside | Sweetness Potency (vs. Sucrose) | Bitterness | Licorice Aftertaste | Overall Taste Profile |
| This compound | High (Comparable to Reb M and Reb D) | Low to negligible | Low to negligible | Clean, sugar-like sweetness with minimal off-notes. |
| Rebaudioside A | ~200-300x[1][2][3] | Moderate to high, especially at higher concentrations[1][4][5] | Present, often described as a lingering aftertaste[1][5] | Intensely sweet but with a noticeable bitter and licorice-like aftertaste that can limit its application.[4][5] |
| Rebaudioside B | Lower than Reb A | High | Significant | Generally considered to have poor sensory qualities with pronounced bitterness, limiting its use as a primary sweetener. |
| Rebaudioside D | ~200-300x[6] | Low[7][8] | Low to negligible[8] | A clean, sugar-like taste with a faster onset of sweetness and minimal bitterness.[4][6][8] |
| Rebaudioside M | ~200-350x[4][9] | Very Low to negligible[4][5][8][10] | Negligible[5][9] | Considered one of the best-tasting steviol glycosides, with a sensory profile very close to sucrose.[5][6][8][11] |
Experimental Protocols for Sensory Evaluation
The sensory attributes of steviol glycosides are evaluated using standardized and well-documented methodologies. These protocols are crucial for obtaining reliable and reproducible data.
Descriptive Analysis with Trained Panelists
This method involves a small group of highly trained individuals (typically 8-15) who can identify and quantify specific sensory attributes of a substance.
-
Panelist Training: Panelists undergo extensive training to recognize and scale the intensity of various tastes (sweet, bitter, sour, salty, umami) and specific flavor notes (e.g., licorice). Reference standards, such as sucrose for sweetness and caffeine for bitterness, are used for calibration.
-
Sample Preparation: Steviol glycoside solutions are prepared in purified, deionized water at various concentrations, often corresponding to a specific sucrose sweetness equivalence (e.g., 5% or 10% sucrose). Samples are presented at a controlled temperature.
-
Evaluation Procedure: Panelists taste the samples in a controlled environment to minimize sensory distractions. They are typically required to rinse their mouths with purified water between samples. The order of sample presentation is randomized to prevent bias.
-
Data Collection and Analysis: Panelists rate the intensity of each attribute (e.g., sweetness, bitterness, licorice aftertaste, metallic taste) on a numerical scale (e.g., a 15-point scale). The data is then statistically analyzed to determine significant differences between samples.
Consumer-Based Sensory Characterization (Check-All-That-Apply - CATA)
This method utilizes a larger group of untrained consumers to gather information about the sensory properties of a product.
-
Participant Recruitment: A large number of consumers (e.g., over 100) are recruited based on specific demographic criteria.[4][10][12]
-
Sample Preparation and Presentation: Samples are prepared similarly to descriptive analysis.[4][10][12]
-
Evaluation Procedure: Participants are presented with the samples and a list of sensory attributes (e.g., "sweet," "bitter," "artificial," "clean taste"). They are instructed to check all the terms that apply to each sample.[4][10][12]
-
Data Analysis: The frequency of each term is counted for each sample. Statistical methods like Correspondence Analysis are then used to identify relationships between the samples and the sensory attributes.[4][12]
Visualizing Experimental and Biological Pathways
To better understand the processes involved in the evaluation and perception of steviol glycosides, the following diagrams illustrate a typical experimental workflow and the currently understood taste signaling pathways.
Taste Perception Pathways
The perception of taste for steviol glycosides is complex, involving both sweet and bitter taste receptors.[1]
-
Sweet Taste Perception: The sweetness of steviol glycosides is mediated by the T1R2/T1R3 G-protein coupled receptor, which is the primary receptor for sensing sweet stimuli. The binding of a steviol glycoside to this receptor initiates an intracellular signaling cascade that leads to the perception of sweetness.
-
Bitter Taste Perception: The undesirable bitterness of some steviol glycosides, particularly Reb A, is attributed to their interaction with bitter taste receptors of the T2R family, such as hTAS2R4 and hTAS2R14.[1] This dual activation of both sweet and bitter receptors contributes to the complex taste profile of many steviol glycosides. Recent research also suggests a role for bitter taste signaling in the release of GLP-1 by enteroendocrine cells in response to Reb A.[13][14][15] The cleaner taste profile of newer rebaudiosides like Reb D, Reb M, and likely Reb O, is due to their reduced affinity for these bitter taste receptors.
Conclusion
The sensory profiles of steviol glycosides vary significantly, with newer, minor glycosides like Rebaudioside D and Rebaudioside M offering a taste profile that is much closer to sucrose than the more common Rebaudioside A.[4][8][10] While specific quantitative data for this compound is still emerging, its structural similarities to other highly-purified, clean-tasting glycosides suggest it holds significant promise as a next-generation natural sweetener with minimal bitterness and aftertaste. The continued use of rigorous sensory evaluation protocols will be essential in characterizing these novel sweeteners and guiding their application in food, beverage, and pharmaceutical products.
References
- 1. Sweetness profiles of glycosylated rebaudioside A and its binary mixtures with allulose and maltitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. How to choose between Reb A and Reb M [baynsolutions.com]
- 6. pyureorganic.com [pyureorganic.com]
- 7. Facts about Stevia: true or false? Read all about the sweetener from Stevia [steviala.eu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. steviaworld.ca [steviaworld.ca]
- 12. researchgate.net [researchgate.net]
- 13. research.wur.nl [research.wur.nl]
- 14. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to Rebaudioside O Disposal: Ensuring Laboratory Safety and Compliance
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Rebaudioside O, a steviol glycoside used as a sweetener. While specific data for this compound is limited, this document extrapolates best practices from safety data sheets (SDS) and environmental impact assessments of structurally similar rebaudiosides, such as Rebaudioside A and M.
Immediate Safety and Handling Protocols
This compound, like other steviol glycosides, is typically a white to off-white crystalline solid or powder. While generally not classified as a hazardous substance, it is crucial to handle it with care to minimize exposure and ensure safety.[1][2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3]
Handling:
-
Avoid contact with skin, eyes, or clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Minimize dust formation.[1][4] Rebaudioside powders may form combustible dust concentrations in air.[4][5]
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
Step-by-Step Disposal Procedures
Disposal of this compound must adhere to local, regional, and national regulations.[3] The following steps provide a general guideline for proper disposal:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's environmental health and safety (EHS) office and review all applicable local, regional, and national waste disposal regulations.
-
Small Spills: For small spills, sweep up the solid material and place it in a convenient waste disposal container.[5] Avoid generating dust during cleanup.
-
Waste Container Labeling: Clearly label the waste container with the contents ("this compound") and any other information required by your institution.
-
Disposal Options:
-
Licensed Waste Disposal Contractor: Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[3] This is the preferred method for ensuring compliance.
-
Incineration: In some jurisdictions, incineration may be a permissible disposal method.[3]
-
Landfill: Disposal in a landfill may be an option, but it must be in accordance with an EPA spill control plan and local regulations.[3]
-
Dilution: While dilution may be mentioned as a potential disposal method, it is generally not recommended without specific guidance from your EHS office, as it can risk contaminating waterways.[3]
-
Environmental Considerations: While specific environmental impact data for this compound is not readily available, a life cycle assessment of Rebaudioside A indicates a lower environmental impact compared to sugar in terms of global warming potential, land use, and water consumption.[6][7][8] However, it is still crucial to prevent the release of any chemical into the environment. Avoid dispersal of spilled material and runoff into soil, waterways, drains, and sewers.[3]
Quantitative Data Summary
There is a lack of specific quantitative data for the toxicity and environmental fate of this compound. The table below summarizes the available information for similar compounds, which can serve as a reference.
| Parameter | This compound | Rebaudioside A | Rebaudioside M |
| Acute Toxicity (Oral LD50) | No data available | No data available | No data available |
| Toxicity to Fish | No data available | No data available | No data available |
| Toxicity to Daphnia | No data available | No data available | No data available |
| Toxicity to Algae | No data available | No data available | No data available |
| Environmental Persistence | No data available | No data available | No data available |
| Global Warming Potential (kg CO2-eq/kg) | No data available | 20.25[7][8] | No data available |
Experimental Protocols
No specific experimental protocols for the disposal or degradation of this compound were found in the searched literature. Disposal methods should be based on established best practices for non-hazardous chemical waste and local regulations.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chempoint.com [chempoint.com]
- 4. chempoint.com [chempoint.com]
- 5. chempoint.com [chempoint.com]
- 6. sweetproject.eu [sweetproject.eu]
- 7. Environmental life cycle assessment of production of the high intensity sweetener steviol glycosides from Stevia rebaudiana leaf grown in Europe: The SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
